Product packaging for Quinoline-3,6-diamine(Cat. No.:CAS No. 7200-62-6)

Quinoline-3,6-diamine

Cat. No.: B11921901
CAS No.: 7200-62-6
M. Wt: 159.19 g/mol
InChI Key: NJOLJFORGJDQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline-3,6-diamine is a high-purity di-substituted quinoline derivative designed for advanced research and development applications. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological potential and presence in many therapeutic agents . This compound features amine groups at the 3- and 6-positions, making it a versatile building block for synthesizing more complex molecules, such as novel heterocyclic hybrids for pharmaceutical screening . Researchers value this diamine functionality for its role in constructing molecular hybrids and functionalized intermediates with potential biological activity. Quinoline derivatives are extensively investigated for their wide spectrum of pharmacological properties, which include anticancer, antimicrobial, antiplasmodial, and anti-Alzheimer's activities . The specific substitution pattern on the quinoline core is critical to its biological activity and research value, influencing its interaction with biological targets . As a chemical reagent, this compound is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the available safety data sheets and conduct their own thorough characterization to confirm the compound's identity and suitability for their specific experimental protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3 B11921901 Quinoline-3,6-diamine CAS No. 7200-62-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7200-62-6

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

quinoline-3,6-diamine

InChI

InChI=1S/C9H9N3/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,10-11H2

InChI Key

NJOLJFORGJDQKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1N)N

Origin of Product

United States

Advanced Synthetic Methodologies for Quinoline 3,6 Diamine and Its Structural Analogues

Classical Name Reactions and Their Modern Adaptations for Quinoline (B57606) Core Synthesis

Several classical reactions have been fundamental in the construction of the quinoline nucleus. nih.gov These methods, while foundational, often face challenges such as harsh reaction conditions and limited regioselectivity. nih.gov Modern adaptations continue to address these limitations, enhancing their utility for synthesizing complex quinoline derivatives.

Skraup Synthesis and its Modifications for Diaminoquinoline Systems

The Skraup synthesis, first reported in 1880, is a traditional method for producing quinolines by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgnumberanalytics.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline (B41778), and subsequent cyclization and oxidation to form the quinoline ring. numberanalytics.com

While a foundational method, the Skraup reaction is often vigorously exothermic and can be challenging to control. nih.gov Modifications have been developed to mitigate these issues and to expand the scope of the reaction. For instance, using substituted acroleins or vinyl ketones in place of glycerol allows for the synthesis of quinolines with substituents on the heterocyclic ring. researchgate.net The synthesis of Quinoline-3,6-diamine can be conceptualized through a modified Skraup approach, potentially starting from a diaminobenzene derivative, although specific examples for this exact compound are not prevalent in general literature. The reaction's utility extends to the synthesis of various substituted quinolines, including nitroquinolines, which can serve as precursors to aminoquinolines. researchgate.net

Modern adaptations focus on greener chemistry approaches, such as employing alternative catalysts and more environmentally benign solvents to improve reaction efficiency and sustainability. numberanalytics.com

Doebner-Miller Reaction Variants for Quinoline Derivatives

The Doebner-Miller reaction is a versatile method for synthesizing quinoline derivatives, often considered a modification of the Skraup synthesis. iipseries.org It typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid, such as hydrochloric acid. nih.goviipseries.org This method is particularly useful for preparing 2,4-disubstituted quinolines. iipseries.org

A key feature of the Doebner-Miller reaction is the in situ generation of the α,β-unsaturated carbonyl compound from aldehydes or ketones. For example, crotonaldehyde, formed from the self-condensation of acetaldehyde, reacts with aniline to produce 2-methylquinoline. nih.govusc.edu.au The reaction mechanism is believed to involve the formation of an anil hydrochloride, which then undergoes cyclization. acs.org

However, the classical Doebner-Miller reaction has limitations, including the use of harsh acidic conditions and the potential for complex product mixtures, especially with sterically hindered α,β-unsaturated aldehydes. usc.edu.auukzn.ac.za To address these challenges, researchers have explored various modifications. One such advancement is the use of solid acid catalysts, like silver(I)-exchanged Montmorillonite K10, which can promote the reaction under solvent-free conditions, leading to moderate to excellent yields of quinoline derivatives. ukzn.ac.za These newer protocols often offer advantages in terms of milder reaction conditions, easier product isolation, and improved environmental footprint. ukzn.ac.za

The regioselectivity of the Doebner-Miller reaction can also be a concern, particularly with substituted anilines. nih.gov However, in some cases, a reversal of the expected regiochemistry has been observed, leading to the formation of 2-carboxy-4-arylquinolines when anilines are condensed with γ-aryl-β,γ-unsaturated α-ketoesters. researchgate.net

Friedländer Annulation and Catalyst-Promoted Approaches

The Friedländer annulation is a widely used and straightforward method for the synthesis of polysubstituted quinolines. scispace.com The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-diketone. acs.org This condensation is typically catalyzed by an acid or a base. scispace.comacs.org

Traditionally, the Friedländer synthesis required high temperatures and harsh conditions. acs.org However, significant progress has been made in developing milder and more efficient catalytic systems. A variety of catalysts have been reported to promote this reaction, including:

Brønsted acids: Hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid. scispace.com

Lewis acids: Zinc chloride, tin(II) chloride, cerium(III) chloride, and gold(III) chloride. scispace.com

Iodine: Molecular iodine has been shown to be a highly efficient catalyst for this reaction. rsc.org

Metal triflates: Cuprous triflate has been used as a catalyst under solvent-free conditions at room temperature. scispace.com

Silica-supported catalysts: P₂O₅/SiO₂ has been employed as an efficient catalyst for the one-pot synthesis of various substituted quinolines under solvent-free conditions. ijcce.ac.ir

These modern catalytic approaches offer several advantages, including milder reaction conditions, shorter reaction times, and higher yields. ijcce.ac.ir For example, the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst allows for the diversity-oriented synthesis of a wide range of quinolines at ambient temperature. acs.org Furthermore, modified Friedländer syntheses have been developed using palladium catalysts, allowing for the reaction of 2-aminobenzyl alcohol with ketones. researchgate.netresearchgate.net

Catalysts for Friedländer Annulation
Catalyst TypeExamplesKey Advantages
Brønsted AcidsHCl, H₂SO₄, p-TsOHClassical, readily available
Lewis AcidsZnCl₂, SnCl₂, CeCl₃, AuCl₃Effective for quinoline synthesis
Molecular IodineI₂Mild and efficient
Metal TriflatesCu(OTf)₂Mild, solvent-free conditions
Silica-SupportedP₂O₅/SiO₂Efficient, solvent-free, one-pot
Palladium CatalystsPd(OAc)₂Enables modified Friedländer reactions

Combes and Conrad-Limpach Syntheses for Quinoline Structures

The Combes and Conrad-Limpach syntheses are two additional classical methods for constructing the quinoline ring system, each utilizing different starting materials to achieve the desired heterocyclic core. bohrium.com

The Combes quinoline synthesis , first reported in 1888, involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes ring closure in the presence of a strong acid, typically concentrated sulfuric acid, to yield a substituted quinoline. nih.govwikipedia.org This method is particularly useful for preparing 2,4-disubstituted quinolines. wikipedia.org Modifications to the Combes synthesis have been explored, such as using a mixture of polyphosphoric acid and an alcohol to create a more effective dehydrating agent than sulfuric acid. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by the steric effects of the substituents on both the aniline and the β-diketone. wikipedia.org

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. jptcp.com Similar to the Combes synthesis, it proceeds via a Schiff base intermediate. jptcp.com This method is particularly suited for the preparation of 4-hydroxyquinoline (B1666331) derivatives. jptcp.com The reaction conditions can be controlled to favor either the 4-hydroxyquinoline (at lower temperatures) or the 2-hydroxyquinoline (B72897) (at higher temperatures).

Both the Combes and Conrad-Limpach reactions are valuable tools in the synthetic chemist's arsenal (B13267) for accessing a variety of quinoline structures, which can be further functionalized to create more complex molecules. nih.gov

Transition Metal-Catalyzed Synthetic Routes to this compound Scaffolds

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering efficient and selective methods for constructing the quinoline core. nih.gov Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the synthesis of quinolines and their derivatives. nih.gov

Palladium-Catalyzed Carbonylation and Cross-Coupling Strategies

Palladium-catalyzed reactions provide versatile pathways to quinoline derivatives, including those that can be precursors to this compound. These methods often involve carbonylation and cross-coupling reactions, enabling the construction of the quinoline ring with high functional group tolerance. mdpi.com

One strategy involves the aminocarbonylation of iodoquinolines. For example, 6-iodoquinoline (B82116) can be functionalized at the 6-position through palladium-catalyzed aminocarbonylation with various amines, leading to the formation of quinoline-6-carboxamides. mdpi.com By controlling the reaction conditions, such as the ligand and carbon monoxide pressure, it is possible to achieve double carbonylation to produce quinoline-6-glyoxylamides with high selectivity. mdpi.com

Another approach utilizes the cyclization of propargyl alcohols . The palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a mild and efficient route to 2,4-disubstituted quinolines. organic-chemistry.org Similarly, 1-(2-aminoaryl)-2-yn-1-ols can undergo palladium-catalyzed carbonylation to selectively form quinoline-3-carboxylic esters. researchgate.net

Palladium catalysis also enables the decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids with arylboronic acids, providing a straightforward method for preparing various heterobiaryl compounds, including those with a quinoline core. organic-chemistry.org Furthermore, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines offers a process for quinoline synthesis that proceeds without the need for acids, bases, or other additives. rsc.org

Copper-Catalyzed Oxidative Annulation Approaches

Copper-catalyzed reactions have become a powerful tool for constructing quinoline rings due to the low cost and low toxicity of copper salts compared to precious metals. researchgate.net These methods often involve oxidative annulation strategies, where new rings are formed through the creation of multiple carbon-carbon and carbon-nitrogen bonds under oxidative conditions. mdpi.com

Recent advancements include copper(I)-catalyzed [4+1+1] annulation strategies that utilize ammonium salts and anthranils to produce 2,3-diaroylquinolines under mild conditions. mdpi.com Other efficient methods involve the reaction of readily available saturated ketones and anthranils, catalyzed by copper acetate, to generate 3-substituted quinoline derivatives in a one-pot reaction. mdpi.com Furthermore, copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines has been developed to yield 4-trifluoromethyl quinolines. mdpi.com

A notable approach is the copper-catalyzed oxidative C–H annulation of quinolines with 1,2-dichloroethane (B1671644) (DCE). acs.orgnih.gov In this protocol, DCE serves not only as the solvent but also as an in situ activating agent for the quinoline C2–H bond and as a source of vinyl equivalents to form a new six-membered ring, leading to benzoquinolizinium structures. acs.orgnih.gov Researchers have also developed a facile double oxidative annulation of (en-3-yn-1-yl)phenylbenzamides using copper catalysis, which proceeds via a decarbonylative pathway to create novel indolo[1,2-a]quinolines. acs.org

Table 1: Examples of Copper-Catalyzed Quinoline Synthesis This table is interactive. Sort by clicking column headers.

Catalyst System Reactants Product Type Key Features Reference(s)
Copper(I) salt Ammonium salts, Anthranils 2,3-Diaroylquinolines [4+1+1] annulation under mild conditions. mdpi.com
Copper acetate Saturated ketones, Anthranils 3-Substituted quinolines One-pot in situ generation of derivatives. mdpi.com
Copper catalyst Ketone oxime acetates, o-trifluoroacetyl anilines 4-Trifluoromethyl quinolines Redox-neutral conditions. mdpi.com
Copper catalyst Quinolines, 1,2-dichloroethane (DCE) Benzoquinoliziniums DCE acts as solvent, activator, and vinyl source. acs.orgnih.gov

Gold-Catalyzed Cyclization Reactions for Quinoline Systems

Gold catalysis has significantly advanced the synthesis of quinolines by offering mild reaction conditions, high functional group tolerance, and excellent regioselectivity. researchgate.net Gold catalysts, acting as carbophilic π-Lewis acids, are highly effective at activating carbon-carbon multiple bonds, which initiates cascade cyclization events. nih.gov

A variety of gold-catalyzed intermolecular annulation reactions have been developed. researchgate.netrsc.org These include the annulation of aniline derivatives with alkynes or carbonyl compounds and the reaction of anthranils with alkynes. researchgate.netrsc.org For instance, a combination of (PPh₃)AuCl and AgOTf effectively catalyzes the reaction between 2-aminocarbonyls and internal alkynes, producing polyfunctionalized quinolines in yields up to 93%. acs.org Gold(III) complexes, such as PicAuCl₂, have proven efficient in the annulation of electron-deficient alkynes to yield quinolines substituted at the 3-position. nih.gov

Intramolecular cyclization reactions represent another major avenue. researchgate.netrsc.org Gold catalysis can facilitate the 6-endo-dig cyclization of azide-tethered alkynes. rsc.org This reaction proceeds through an α-imino gold carbene intermediate, which can then undergo a [3+2] annulation with external nitriles to form complex oxazolo[4,5-c]quinoline (B15046130) frameworks. rsc.org

Table 2: Selected Gold-Catalyzed Methodologies for Quinoline Synthesis This table is interactive. Sort by clicking column headers.

Catalyst System Reaction Type Substrates Product Type Key Features Reference(s)
(PPh₃)AuCl / AgOTf Intermolecular Cycloaddition 2-Aminoaryl carbonyls, Internal alkynes Polyfunctionalized quinolines Facile and general method with high yields. acs.org
PicAuCl₂ Intermolecular Annulation Anilines, Electron-deficient alkynes 3-Substituted quinolines Dual role of catalyst activating C-C bonds and carbonyls. nih.gov
Gold catalyst Intramolecular Cyclization Azide-tethered internal alkynes, Nitriles Oxazolo[4,5-c]quinolines Domino reaction involving 6-endo-dig cyclization and [3+2] annulation. rsc.org
AuCl₃ Condensation Anilines, Ketoesters 1,2-Dihydroquinolines Gold-facilitated imine generation followed by intramolecular cyclization. rsc.org

Ruthenium and Iridium Catalysis in Asymmetric Hydrogenation of Quinoline Derivatives

The asymmetric hydrogenation of quinolines is a highly atom-economical method for producing optically active 1,2,3,4-tetrahydroquinoline (B108954) derivatives, which are vital chiral building blocks in pharmaceuticals. pku.edu.cn Transition metal complexes of ruthenium (Ru), iridium (Ir), and rhodium (Rh) are widely used for this transformation. ajchem-b.com

Phosphine-free chiral cationic ruthenium(II) complexes, particularly those with N-monosulfonylated diamine ligands like TsDPEN, have emerged as highly effective catalysts. dicp.ac.cnnih.gov These catalysts can efficiently hydrogenate a broad range of quinoline derivatives in various solvents, including environmentally benign options like ionic liquids, or even under solvent-free conditions, with excellent stereoselectivity. dicp.ac.cnnih.gov The proposed mechanism for Ru/TsDPEN systems involves a stepwise transfer of H⁺/H⁻ outside the metal's coordination sphere. nih.gov Enantioselectivity is believed to arise from a CH/π interaction between the catalyst's η⁶-arene ligand and the substrate's fused phenyl ring. dicp.ac.cnnih.gov

Iridium-based catalysts have also shown high efficiency. ajchem-b.com The combination of an iridium source with chiral phosphine-containing ligands, such as (R)-MeO-BIPHEP, was a significant breakthrough for the asymmetric hydrogenation of 2-substituted quinolines, achieving up to 96% enantiomeric excess (ee). pku.edu.cn More recently, Ir/TsDPEN catalyst systems have been developed for the enantioselective synthesis of complex chiral molecules through a relay sequence of reductive amination followed by asymmetric hydrogenation. nih.gov

Table 3: Comparison of Ruthenium and Iridium Catalysts in Asymmetric Hydrogenation of Quinolines This table is interactive. Sort by clicking column headers.

Metal Typical Ligand(s) Substrate Scope Key Advantages Reference(s)
Ruthenium Chiral N-monosulfonylated diamines (e.g., TsDPEN) Wide range of quinoline derivatives, naphthyridines High efficiency, excellent enantioselectivity, phosphine-free, works in green solvents. pku.edu.cndicp.ac.cnnih.gov
Iridium Chiral phosphines (e.g., MeO-BIPHEP), TsDPEN, SpinPHOX 2-Alkyl-substituted quinolines, indoles High yields and enantiomeric excess, effective for challenging substrates. pku.edu.cnajchem-b.comnih.gov

Iron-Based Catalysis in Quinoline Synthesis

The use of iron, an earth-abundant and environmentally benign metal, offers a sustainable alternative to precious metal catalysts in quinoline synthesis. rsc.org Iron-catalyzed methodologies have been developed that provide high yields and good functional group tolerance. rsc.org

One atom-economical approach is the acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols with secondary alcohols. rsc.org This method uses an air-stable iron catalyst and avoids the need for an activating agent, readily affording highly substituted quinolines in up to 94% isolated yield. rsc.org Another innovative strategy employs catalytic amounts of an iron(III) chloride-phenanthroline complex under visible-light irradiation to achieve the hydroxyalkylation of quinolines from carboxylic acids, presenting a greener alternative to conventional heating. mdpi.com

For asymmetric synthesis, robust heterogeneous iron catalysts have been developed for the selective hydrogenation of quinolines. nih.gov These catalysts, composed of Fe(0), Fe₃C, and FeNₓ in a nitrogen-doped carbon matrix, are prepared by pyrolyzing an iron-ligand composite and can be easily recycled. nih.gov Furthermore, single-atom iron catalysts (SACs) immobilized on porous carbon have demonstrated excellent activity and selectivity in three-component oxidative cyclizations of anilines and acetophenones to produce a wide array of substituted quinolines. nih.gov

Table 4: Overview of Iron-Based Catalytic Systems for Quinoline Synthesis This table is interactive. Sort by clicking column headers.

Catalyst System Reaction Type Substrates Key Features Reference(s)
Air-stable Iron Catalyst Acceptorless Dehydrogenative Coupling α-2-aminoaryl alcohols, Secondary alcohols Atom-economical, high yields (up to 94%), no activating agent needed. rsc.org
Fe(phen)Cl₃·H₂O Visible-Light-Driven Hydroxyalkylation Quinoline, Carboxylic acids Uses visible light instead of heat, environmentally friendly. mdpi.com
N-doped Carbon-modified Iron Selective Hydrogenation Substituted quinolines Heterogeneous, robust, air-stable, and recyclable catalyst. nih.govresearchgate.net

Other Metal-Based Catalytic Systems in Quinoline Formation

Beyond copper, gold, ruthenium, and iron, several other metals have been successfully employed as catalysts for quinoline synthesis, each offering unique advantages.

Cobalt and Nickel: Ligand-free cobalt catalysts have been used for the cyclization of 2-aminoaryl alcohols with ketones to synthesize quinolines under mild conditions. mdpi.com Nanolayered cobalt-molybdenum-sulfide (Co-Mo-S) catalysts perform highly chemo- and regioselective hydrogenation of quinoline derivatives. researchgate.net Nickel nanoparticles supported on mesoporous silica (B1680970) have also been reported as a general and selective catalyst for the hydrogenation of N-heterocycles under mild conditions. researchgate.net

Zinc and Indium: Zinc(II) triflate [ZnO(Tf)₂] has been used to catalyze three-component coupling reactions of alkynes, amines, and aldehydes to form 2,4-disubstituted quinolines under solvent-free conditions, eliminating the need for precious metals. tandfonline.com Similarly, indium triflate [In(OTf)₃] serves as a recoverable and reusable catalyst for the Friedländer annulation of 2-aminobenzophenone (B122507) derivatives under solvent-free conditions. tandfonline.com

Rhodium: Rhodium catalysts, often paired with ligands like PhTRAP or TsDPEN, have proven effective for the enantioselective hydrogenation of quinolines and other N-heterocycles. nih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant effort has been directed toward developing more sustainable methods for quinoline synthesis. These approaches aim to reduce waste, eliminate hazardous solvents, and lower energy consumption.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a key green chemistry strategy, as it minimizes volatile organic compound (VOC) emissions and simplifies product purification. researchgate.net Several catalytic systems have been adapted for the solvent-free synthesis of quinolines, often promoted by thermal energy or microwave irradiation.

The classic Friedländer annulation has been successfully conducted without solvents using a variety of catalysts. nih.gov These include Brønsted acidic ionic liquids, which can act as both catalyst and reaction medium, and solid-supported catalysts like Li⁺-modified nanoporous montmorillonite, which demonstrated high efficiency and reusability. nih.gov Simple metal salts such as caesium iodide (CsI) and tin(II) chloride dihydrate (SnCl₂·2H₂O) have also proven effective. researchgate.netcore.ac.uk CsI catalyzes the reaction of 2-aminobenzophenones with ketones at 100°C, offering good yields and a simple workup. researchgate.net SnCl₂·2H₂O facilitates a one-pot reaction from o-nitrobenzaldehyde and enolizable ketones under microwave irradiation, avoiding the need for a separate reduction step or an added catalyst. core.ac.uk

Furthermore, metal- and solvent-free syntheses have been achieved using Brønsted acids like p-toluenesulfonic acid to catalyze the cyclization of N-alkyl anilines with alkynes, using oxygen as the oxidant. rsc.org

Table 5: Examples of Solvent-Free Methodologies for Quinoline Synthesis This table is interactive. Sort by clicking column headers.

Catalyst System Reaction Type Conditions Yields Key Advantages Reference(s)
Zinc(II) triflate Three-component coupling 100°C 75–84% Eliminates precious metals and solvents. tandfonline.com
Indium(III) triflate Friedländer annulation 100°C 70–84% Recoverable and reusable catalyst. tandfonline.com
Li⁺-montmorillonite Friedländer annulation 100°C up to 96% Reusable, environmentally friendly solid catalyst. nih.gov
Caesium Iodide (CsI) Friedländer condensation 100°C up to 95% Simple methodology, clean reaction. researchgate.net
SnCl₂·2H₂O One-pot reduction/condensation Microwave irradiation --- One-pot from nitro-precursor, no added catalyst. core.ac.uk

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly shorter timeframes compared to conventional heating. rsc.org This technology is particularly effective for the synthesis of heterocyclic systems like quinolines.

Researchers have developed efficient microwave-assisted protocols for various quinoline derivatives. For instance, a one-pot, three-component reaction of anilines, aryl aldehydes, and styrene (B11656) in the presence of p-sulfonic acid calix researchgate.netarene under neat (solvent-free) microwave irradiation at 200°C for 20-25 minutes yields diversely substituted quinolines. rsc.org Another notable application is the catalyst-free, three-component reaction between formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in dimethylformamide (DMF). acs.org This method, conducted under microwave irradiation, efficiently produces novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines that incorporate a quinoline fragment. acs.org

In a procedure highly relevant to amino-substituted quinolines, 4-aminoquinoline-diamines have been reacted with various phthalic anhydrides in dimethyl sulfoxide (B87167) (DMSO). rsc.org Heating this mixture to 160°C for just two minutes under microwave irradiation produced 4-aminoquinoline-phthalimides in excellent yields ranging from 81–92%. rsc.org Similarly, a green one-pot domino reaction for 3-functionalized indoles, which can be analogous to quinoline synthesis, was achieved via microwave heating at 90°C, using trifluoroacetic acid (TFA) as a catalyst in an ethanol (B145695)/water mixture. mdpi.com These examples underscore the potential of microwave technology to facilitate the rapid and high-yield synthesis of complex quinoline structures, including diamino-substituted variants, by promoting key bond-forming steps.

Table 1: Examples of Microwave-Assisted Quinoline Synthesis
Reaction TypeStarting MaterialsCatalyst/SolventConditionsYield (%)Reference
Three-ComponentAnilines, Aryl Aldehydes, Styrenep-sulfonic acid calix researchgate.netarene / Neat200°C, 20-25 min40-68 rsc.org
Three-ComponentFormyl-quinolines, Heterocyclic Amines, 1,3-DiketonesNone / DMFMWIGood acs.org
Imide Formation4-Aminoquinoline-diamines, Phthalic AnhydridesNone / DMSO160°C, 2 min81-92 rsc.org
Domino ReactionAnilines, Arylglyoxal Monohydrates, 1,3-DicarbonylsTFA / EtOH/H₂O90°C, 40 minGood mdpi.com

Use of Recyclable Catalysts and Solvents

The principles of green chemistry have driven the development of synthetic protocols that utilize recyclable catalysts and environmentally benign solvents. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.com

Several recyclable catalytic systems have been successfully applied to quinoline synthesis via the Friedländer annulation and related reactions.

Titania Nanomaterials (TiO₂): TiO₂ nanoparticles of varying sizes have proven to be efficient heterogeneous catalysts for the solvent-free synthesis of poly-substituted quinolines. rsc.org These catalysts exhibit high activity, achieving excellent yields (81–94%) with a high substrate-to-catalyst molar ratio. rsc.org

Nano Copper Oxide (CuO): An efficient protocol using recyclable nano CuO powder as a catalyst has been developed for synthesizing quinoline derivatives from 2-aminocarbonyl compounds and acetylenedicarboxylates. rsc.org The reaction proceeds in acetonitrile (B52724) at 40°C under ligand-free conditions, and the air-stable catalyst can be recycled up to four times. rsc.org

Phosphotungstic Acid (H₃PW₁₂O₄₀): This solid acid has been employed as an efficient and recyclable catalyst for the Friedländer condensation of 2-aminoarylketones with carbonyl compounds under solvent-free conditions. mdpi.com The catalyst is recovered by simple filtration and can be reused multiple times without a significant loss of activity. mdpi.com

Ionic Liquids: 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663), a Brønsted acidic ionic liquid, serves as a highly efficient and reusable catalyst for the Friedländer synthesis of quinolines under solvent-free conditions. academie-sciences.fr This method provides excellent yields in short reaction times, and the ionic liquid can be easily recovered and reused. academie-sciences.fr

Nafion NR50: This reusable solid acid catalyst, a sulfonic acid-functionalized polymer, has been used for the Friedländer synthesis in ethanol under microwave conditions, highlighting a combination of green chemistry principles. mdpi.com

Table 2: Recyclable Catalysts in Quinoline Synthesis
CatalystReaction TypeConditionsReusabilityYield (%)Reference
Titania (TiO₂) NanomaterialsFriedländer AnnulationSolvent-freeYes81-94 rsc.org
Nano Copper Oxide (CuO)CondensationAcetonitrile, 40°CUp to 4 cyclesGood rsc.org
Phosphotungstic AcidFriedländer CondensationSolvent-free, HeatingSeveral timesHigh mdpi.com
1,3-Disulfonic acid imidazolium hydrogen sulfate (DSIMHS)Friedländer ReactionSolvent-freeSeveral timesExcellent academie-sciences.fr
Nafion NR50Friedländer SynthesisEthanol, MicrowaveYesGood mdpi.com

Oxidative Annulation Strategies for Atom Economy

Oxidative annulation has become a prominent strategy for quinoline synthesis, prized for its high atom economy and efficiency. mdpi.comscilit.com These methods often involve C-H bond activation and the formation of C-N and C-C bonds in a single operation, using an oxidant to drive the final aromatization step. researchgate.netnih.gov

A key approach involves the K₂S₂O₈-promoted oxidative annulation of anilines and aryl ketones, where dimethyl sulfoxide (DMSO) serves as a methine (═CH-) equivalent. researchgate.netnih.gov This cascade process generates a sulfenium ion, followed by C-N and C-C bond formation and subsequent cyclization to yield 4-arylquinolines. nih.gov Transition metals are also widely used to facilitate these transformations. For instance, copper-catalyzed [3+2+1] annulation between anthranils and phenylacetaldehydes, using dioxygen as the terminal oxidant, provides a direct route to 8-acylquinolines. mdpi.com

Another strategy involves the sequential CeO₂-catalyzed oxidative annulation followed by DDQ-mediated dehydrogenation to form complex fused quinoline systems like pyrrolo[3,4-c]quinoline-1,3-diones. rsc.org These methods highlight a shift from traditional condensations, which produce water as a byproduct, to more elegant processes where the only byproduct is the reduced form of a clean oxidant, such as O₂. The evolution of these strategies, leveraging transition metal catalysis, photoredox chemistry, and sustainable oxidants, allows for the construction of the quinoline core with broad functional group tolerance and environmental compatibility. mdpi.comscilit.com

Table 3: Selected Oxidative Annulation Strategies for Quinolines
Catalyst / PromoterOxidantSubstratesKey FeaturesReference
K₂S₂O₈K₂S₂O₈Anilines, Aryl Ketones, DMSODMSO as methine source, Cascade reaction nih.gov
Cu(0) / AgOTfDioxygen (O₂)Anthranils, Phenylacetaldehydes[3+2+1] Annulation, C-H activation mdpi.com
CeO₂DDQ (for dehydrogenation)N-Aryl-N-methyl-2-(arylcarbonyl)succinimidesSequential annulation and dehydrogenation rsc.org
Metal-freeAerobic (O₂)Glycine derivativesSynergistic photoredox and acid catalysis researchgate.net

Multi-Component Reactions (MCRs) for Direct this compound Construction

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a single product, are exceptionally efficient for building molecular complexity. organic-chemistry.orgpreprints.org They are ideal for creating libraries of compounds and offer significant advantages in terms of step economy and waste reduction. ajol.info

The direct construction of the quinoline core via MCRs is well-established. For example, the three-component reaction of 6-aminoquinoline (B144246), formaldehyde, and dimedone results in a partially hydrogenated benzo[b] researchgate.netnih.govphenanthroline derivative. nih.gov This demonstrates that an existing aminoquinoline can participate in MCRs, and by extension, precursors like 1,4-phenylenediamine could be used to construct the this compound scaffold directly. A plausible MCR for this compound would involve the reaction of an appropriately substituted aniline (like a 1,4-phenylenediamine derivative), an aldehyde, and an active methylene (B1212753) compound. ajol.infonih.gov

Microwave irradiation is often combined with MCRs to accelerate the synthesis. preprints.orgbeilstein-journals.org A catalyst-free, three-component reaction of 3-formyl-2-oxoquinoline derivatives, 2,4,6-triaminopyrimidine, and a cyclic 1,3-diketone in DMF under microwave heating is a prime example of this synergy, producing complex quinoline-based hybrids in good yields. beilstein-journals.org Such strategies, which generate multiple covalent bonds in a single step from simple starting materials, represent a powerful and direct route to highly functionalized quinolines like this compound. nih.gov

Table 4: Multi-Component Reactions for Quinoline and Related Heterocycles
ComponentsCatalyst/SolventProduct TypeKey FeaturesReference
6-Aminoquinoline, Formaldehyde, DimedoneAcidic conditionsBenzo[b] researchgate.netnih.govphenanthrolineDemonstrates reactivity of aminoquinolines nih.gov
3-Formyl-2-oxoquinolines, 2,4,6-Triaminopyrimidine, 1,3-DiketonesNone / DMF (Microwave)Quinoline-based PyridopyrimidinesCatalyst-free, MWI-assisted beilstein-journals.org
Pyrazol-3-amine derivatives, Aromatic Aldehydes, Cyclohexan-1,3-dioneTriethylamine / EthanolTetrahydro-pyrazolo[1,5-a]quinazolin-6(3H)-oneSynthesis of fused quinazolinones ajol.info
Anilines, Aldehydes, Ethyl 3,3-diethoxypropionateSnCl₂·2H₂O / Water (Ultrasound)2-Substituted QuinolinesUltrasound-assisted, Green solvent mdpi.com

Cascade and Domino Reaction Sequences for this compound Synthesis

One of the most studied domino reactions for quinoline synthesis is the Povarov reaction, which involves an aza-Diels–Alder cycloaddition as the key step. researchgate.net For instance, a formic acid-catalyzed, one-pot, three-component Povarov reaction of arylamines, glyoxylates, and phenylacetylenes in water proceeds through a cascade of condensation, protonation, cyclization, and oxidation to furnish 4-arylquinoline-2-carboxylates. researchgate.net This highlights how multiple bond-forming events can be orchestrated in a single pot.

Another elegant approach is the catalyst- and additive-free three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes to produce multiply substituted quinolines. researchgate.net This transformation is rapid and efficient, tolerating a wide variety of substrates. researchgate.net Furthermore, stereoselective cascade reactions have been developed to create complex polycyclic quinoline structures. An N-heterocyclic carbene-catalyzed cascade between aromatic aldimines and 2-bromoenals was used to form a pyrroloquinoline scaffold, involving a sequence of Michael addition, Mannich reaction, and lactamization that creates three stereocenters in one pot. mdpi.com Applying such intricate cascade strategies, beginning with precursors like 4-nitroaniline (B120555) or 1,4-phenylenediamine, provides a highly advanced and efficient pathway to structurally complex targets like this compound.

Table 5: Cascade and Domino Reactions in Quinoline Synthesis
Reaction Name/TypeKey StepsStarting MaterialsCatalyst/ReagentProductReference
Povarov ReactionCondensation, Cyclization, OxidationArylamines, Glyoxylates, PhenylacetylenesFormic Acid4-Arylquinoline-2-carboxylates researchgate.net
Cascade AnnulationDiazotization, Cycloaddition, H-shiftAryl Diazonium Salts, Nitriles, AlkynesNoneMultiply Substituted Quinolines researchgate.net
NHC-Catalyzed CascadeMichael addition, Mannich reaction, LactamizationAromatic Aldimines, 2-BromoenalsN-Heterocyclic Carbene (NHC)Pyrroloquinoline Scaffold mdpi.com
Copper-Catalyzed CascadeHydroamination, Povarov reactionβ-Amino Alkyne, Aromatic ImineCopper TriflatePyrroloquinoline mdpi.com

Derivatization and Functionalization Strategies of Quinoline 3,6 Diamine Core

Modification of Amino Groups in Quinoline-3,6-diamine

The presence of two primary amino groups at the C3 and C6 positions provides rich opportunities for derivatization. These groups can readily undergo reactions typical of primary aromatic amines, allowing for the introduction of a wide array of functional groups.

Acylation and Alkylation Reactions

Acylation of the amino groups in this compound is a straightforward method to form stable amide bonds. This reaction is typically carried out using acylating agents such as acyl chlorides or carboxylic anhydrides. Under acidic conditions, it is possible to achieve chemoselective O-acylation of hydroxyamino acids, which suggests that by controlling the pH, selective N-acylation of diamines can be achieved while minimizing reactions on other sensitive parts of the molecule. nih.gov For instance, direct acylation of unprotected hydroxyamino acids can be performed with acyl halides in an acidic medium like trifluoroacetic acid, which protonates the amine functionality, preventing it from reacting while allowing the hydroxyl group to be acylated. nih.gov A similar principle can be applied to control the reactivity of the two distinct amino groups on the this compound core.

Alkylation of the amino groups introduces alkyl substituents, which can significantly alter the steric and electronic properties of the molecule. The reaction of 6-methoxy-8-aminoquinoline with alkylamino-alkyl halides has been studied, demonstrating a method for attaching alkyl chains to an aminoquinoline. acs.org However, direct alkylation of primary amines can sometimes be challenging to control, potentially leading to mixtures of mono- and di-alkylated products at each amino site, as well as over-alkylation to form quaternary ammonium (B1175870) salts. Reaction conditions, such as temperature and pH, must be carefully optimized to achieve the desired product. acs.org

Reaction TypeReagents/ConditionsProduct Functional GroupKey Considerations
Acylation Acyl Halides, Carboxylic AnhydridesAmideCan be controlled by pH; generally high-yielding.
Alkylation Alkyl HalidesSecondary/Tertiary AminePotential for over-alkylation; requires careful control of stoichiometry and conditions. acs.org

Formation of Schiff Bases and Imines

The condensation of primary amines with carbonyl compounds (aldehydes or ketones) is a classic and efficient method for forming imines, also known as Schiff bases. nih.gov This reaction is fundamental in creating new C=N double bonds and is widely used for synthesizing ligands for metal complexes and biologically active molecules. bepls.comijisrt.com

For this compound, each amino group can react with a carbonyl compound. The reaction is typically catalyzed by an acid and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to form the stable imine. redalyc.org Studies on other aminoquinolines, such as quinolin-7-amine, have shown that refluxing the amine with various aromatic aldehydes in ethanol (B145695) leads to the successful formation of the corresponding Schiff bases. bepls.com Similarly, Schiff bases have been synthesized by condensing 3-formyl-2-hydroxy-6-methoxyquinoline with 2-aminophenol, showcasing the versatility of this reaction on the quinoline (B57606) scaffold. ijisrt.com Given that both amino groups on this compound are reactive, the reaction can be directed to form mono- or bis-Schiff bases by controlling the stoichiometry of the carbonyl reactant.

Table 1: Examples of Schiff Base Synthesis with Aminoquinoline Derivatives

Quinoline ReactantCarbonyl ReactantConditionsProduct TypeReference
Quinolin-7-amineAromatic AldehydesEthanol, RefluxSchiff Base (Imine) bepls.com
3-Formyl-2-hydroxy-6-methoxyquinoline2-AminophenolEthanol, Acetic Acid, RefluxSchiff Base (Imine) ijisrt.com
2-Chloroquinoline-3-carbaldehydeAniline (B41778) DerivativesCatalyst-freeSchiff Base (Imine) researchgate.net
Quinoline-3-carbohydrazide2-NitrobenzaldehydeCondensation ReactionSchiff Base (Hydrazone) mdpi.com

Coupling Reactions at Amino Sites

Modern cross-coupling reactions provide powerful tools for forming C-N bonds, enabling the attachment of aryl, heteroaryl, or other organic fragments to the amino groups of this compound. While Buchwald-Hartwig amination is typically used to couple an amine with an aryl halide, related palladium-catalyzed C-H activation reactions can selectively form N-arylation products. researchgate.netnih.gov These reactions can be controlled by the choice of palladium catalyst and phosphine (B1218219) ligands to favor either N-arylation or C-H activation on the quinoline ring. nih.gov

Furthermore, coupling reactions with benzenediazonium (B1195382) chloride have been used to study the orientation of substitution on the quinoline ring, indicating that the amino groups can be targets for diazo coupling. acs.org Such reactions introduce an azo (-N=N-) linkage, a valuable functional group in dye chemistry and for creating photoswitchable molecules. The specific site of coupling is influenced by the electronic effects of the substituents already present on the quinoline core. acs.org

Functionalization of the Quinoline Ring System

Beyond modifying the amino groups, the quinoline ring itself is susceptible to various functionalization reactions. The electronic nature of the quinoline—an electron-deficient pyridine (B92270) ring fused to an electron-rich benzene (B151609) ring—along with the strong activating effects of the two amino groups, dictates the regioselectivity of these transformations.

Regioselective Substitution Reactions

Transition metal-catalyzed C-H activation has emerged as a state-of-the-art strategy for the regioselective functionalization of quinolines, often at positions that are difficult to access through classical EAS. mdpi.comnih.gov For example, palladium-catalyzed reactions can achieve C2-alkenylation or C2-arylation of quinoline N-oxides. mdpi.com Rhodium and copper catalysts have also been employed for C2-alkylation. nih.gov For 8-aminoquinolines, which serve as a model for directing group-assisted C-H activation, nickel-catalyzed C4-H arylation has been reported. mdpi.com These methods offer precise control over the site of functionalization, allowing for the introduction of alkyl, aryl, and other groups at specific carbons of the quinoline core. mdpi.comnih.gov

Halogenation and Nitration Studies

Halogenation is a key electrophilic aromatic substitution used to introduce halogen atoms (F, Cl, Br, I), which can serve as handles for further cross-coupling reactions. For this compound, the strong activating effect of the amino groups would be expected to direct halogenation primarily to the C5 and C7 positions. Metal-free methods for the C5-selective halogenation of 8-substituted quinolines have been developed using reagents like N-halosuccinimides (NCS, NBS, NIS) or trihaloisocyanuric acid in aqueous or organic solvents. rsc.orgsemanticscholar.orgrsc.org These reactions often proceed with high regioselectivity and under mild conditions. semanticscholar.org

Nitration of quinolines typically occurs under strongly acidic conditions (e.g., HNO₃/H₂SO₄). Under these conditions, the basic amino groups of this compound would be protonated to form ammonium (-NH₃⁺) groups. These protonated groups are strongly deactivating and meta-directing. This effect overrides their usual activating nature. The nitration of 1,2,3,4-tetrahydroquinoline (B108954), for example, yields different isomers depending on whether the amino group is free or acetylated (protected). cdnsciencepub.comresearchgate.net When the amine is protonated, it directs nitration to the 7-position. cdnsciencepub.com For quinoline itself, nitration yields a mixture of 5-nitro and 8-nitro derivatives. Therefore, the nitration of this compound under acidic conditions would likely be challenging and would proceed to positions meta to the -NH₃⁺ groups, such as C5 and C7 (meta to the 6-amino group) and C5 and C8 (the usual positions for quinoline nitration). cdnsciencepub.com

Table 2: Summary of Regioselective Functionalization of the Quinoline Ring

Reaction TypeReagents/CatalystTypical Position(s) of SubstitutionKey FactorReference
C-H ArylationPd(OAc)₂, Phosphine LigandsC8 (on 7-aminoquinoline)Directing group assistance, ligand choice researchgate.net
C-H AlkenylationPd(OAc)₂, OxidantC2 (on quinoline N-oxide)N-oxide activation mdpi.com
C-H AlkylationRh(I) or Cu(I) catalystsC2 (on quinoline N-oxide)Catalyst system nih.gov
HalogenationN-Halosuccinimide (NCS, NBS, NIS)C5 (on 8-substituted quinolines)Metal-free, regioselective rsc.orgsemanticscholar.org
NitrationHNO₃/H₂SO₄C5, C7, C8Protonation of amino groups to deactivating -NH₃⁺ cdnsciencepub.com

Direct C-H Functionalization Methodologies

Direct C-H functionalization is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials, thus offering a more atom- and step-economical approach to creating complex molecules. mdpi.com These reactions typically employ transition metal catalysts (such as palladium, rhodium, or copper) to activate and selectively functionalize specific C-H bonds. nih.gov

However, a thorough review of available scientific literature indicates a lack of specific studies detailing the direct C-H functionalization of this compound. Research in this area has extensively covered the functionalization of the general quinoline scaffold, often using directing groups like the 8-aminoquinoline (B160924) moiety to control regioselectivity. nih.gov For instance, various methods have been developed for the site-selective introduction of aryl, alkyl, and other functional groups at positions C2, C4, C5, and C8 of the quinoline ring. mdpi.comnih.gov The electronic effects and directing capabilities of the amino groups at the C3 and C6 positions of this compound would present a unique chemical challenge, but this specific substrate has not been the subject of published C-H functionalization studies found in the search results.

Heterocyclic Ring Annulation onto the this compound Scaffold

Heterocyclic ring annulation involves the construction of a new heterocyclic ring fused to an existing molecular scaffold, leading to the formation of polycyclic systems. tandfonline.comresearchgate.net This is a common strategy for synthesizing compounds with diverse pharmacological and material properties. researchgate.net Numerous methods exist for the annulation of rings such as pyrroles, imidazoles, pyrazoles, and pyridines onto a quinoline core. tandfonline.comacs.org These strategies often involve the reaction of a substituted quinoline bearing appropriate functional groups that can undergo cyclization with a suitable partner molecule. nih.gov

Despite the extensive research into the synthesis of fused quinoline heterocycles, there are no specific examples in the provided literature of heterocyclic ring annulation being performed on the this compound scaffold. The amino groups at the 3- and 6-positions could potentially serve as reactive sites or directing groups for annulation reactions. For instance, they could act as nucleophiles in condensation reactions to build a new ring. However, without specific experimental data or studies, any proposed reaction pathway remains speculative. The scientific record, as per the conducted search, is silent on established methodologies for fusing additional heterocyclic rings onto this compound.

State of the Art Spectroscopic Characterization of Quinoline 3,6 Diamine Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon resonances within a molecule.

The ¹H and ¹³C NMR spectra of Quinoline-3,6-diamine are predicted by considering the known spectra of quinoline (B57606), 3-aminoquinoline, and 6-aminoquinoline (B144246). The amino group (–NH₂) is a strong electron-donating group, which causes a significant upfield shift (to lower ppm values) of the chemical shifts of protons and carbons at the ortho and para positions relative to the point of substitution.

¹H NMR Spectroscopy: In the parent quinoline molecule, the protons of the pyridine (B92270) ring (H2, H3, H4) are generally more deshielded than those of the benzene (B151609) ring (H5, H6, H7, H8) due to the electron-withdrawing effect of the nitrogen atom. For this compound, two primary effects are anticipated:

3-Amino Group Effect: This group will strongly shield the H2 and H4 protons of the pyridine ring.

6-Amino Group Effect: This group will strongly shield the H5 and H7 protons of the benzene ring.

The protons of the two amino groups are expected to appear as a broad singlet, the chemical shift of which can be solvent-dependent. The combined influence of these substituent effects leads to the predicted ¹H NMR chemical shifts summarized in the table below.

¹³C NMR Spectroscopy: Similarly, the ¹³C chemical shifts are significantly influenced by the electron-donating amino groups. The carbons directly bonded to the amino groups (C3 and C6) will experience a strong downfield shift, while the ortho and para carbons will be shifted upfield. For this compound, this results in a complex but predictable pattern of shielded and deshielded carbon atoms throughout the bicyclic system.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2~8.2~145
3-~140
4~7.5~120
5~7.0~108
6-~145
7~7.2~122
8~7.8~128
4a-~128
8a-~146
3-NH₂~4.5 (broad)-
6-NH₂~5.0 (broad)-

To unequivocally confirm the predicted assignments, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key expected correlations would include:

A strong correlation between H7 and H8.

A correlation between H5 and H7 (meta-coupling).

A strong correlation between H2 and H4, confirming their positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively link the predicted proton signals to their corresponding carbon signals (e.g., H2 with C2, H4 with C4, H5 with C5, etc.), providing a robust confirmation of the ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the quaternary (non-protonated) carbons and piecing together the molecular framework. Expected key HMBC correlations for this compound would include:

H2 correlating to C3 and C4.

H4 correlating to C3, C5, and C8a.

H5 correlating to C4, C7, and C8a.

H8 correlating to C6, C7, and C4a.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a "fingerprint" of the molecule by probing its vibrational modes. These methods are particularly sensitive to the presence of functional groups.

The FT-IR spectrum of this compound would be dominated by the characteristic vibrations of the amino groups and the quinoline core. magritek.commdpi.com Based on data from amino-substituted quinolines, the following key absorption bands are expected:

N-H Stretching: Two distinct bands are anticipated in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) groups. The presence of two amino groups may lead to a complex, broadened absorption in this region.

N-H Bending: A strong scissoring vibration is expected around 1600-1640 cm⁻¹, which may overlap with the C=C stretching region.

C=C and C=N Stretching: The aromatic ring stretching vibrations of the quinoline system are expected in the 1450-1620 cm⁻¹ range. The positions of these bands will be shifted compared to unsubstituted quinoline due to the electronic influence of the amino groups.

C-H Aromatic Stretching: These will appear as a series of weaker bands above 3000 cm⁻¹.

C-H Out-of-Plane Bending: Strong bands in the 750-900 cm⁻¹ region are characteristic of the substitution pattern on the aromatic rings.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Predicted AssignmentIntensity
3450 - 3300N-H Asymmetric & Symmetric StretchingMedium-Strong
3100 - 3000Aromatic C-H StretchingMedium-Weak
1640 - 1600N-H Scissoring & C=C StretchingStrong
1600 - 1450Aromatic C=C and C=N StretchingMedium-Strong
1350 - 1250C-N StretchingStrong
900 - 750Aromatic C-H Out-of-Plane BendingStrong

Raman spectroscopy, being particularly sensitive to symmetric vibrations and less sensitive to polar functional groups like amines compared to FT-IR, provides complementary information. researchgate.netresearchgate.net The Raman spectrum of this compound is expected to show:

Ring Breathing Modes: Strong, sharp bands characteristic of the quinoline ring system, typically found in the 1350-1400 cm⁻¹ region. The positions of these bands are sensitive to substitution.

Aromatic C-H Stretching: A strong band is expected around 3050 cm⁻¹.

C=C and C=N Stretching: The aromatic stretching vibrations will also be visible, often with different relative intensities compared to the FT-IR spectrum.

Amino Group Vibrations: The N-H stretching vibrations are typically weak in Raman spectra.

The combination of FT-IR and Raman spectroscopy would provide a comprehensive vibrational profile for the unambiguous identification of the molecule. researchgate.net

Electronic Absorption and Emission Spectroscopy

UV-Visible absorption and fluorescence spectroscopy probe the electronic transitions within the molecule, providing insights into its conjugation and electronic properties.

The parent quinoline molecule exhibits strong absorption bands in the UV region, corresponding to π-π* transitions. researchgate.netresearchgate.net The introduction of auxochromes, such as amino groups, which have lone pairs of electrons that can be delocalized into the aromatic system, typically causes a bathochromic (red) shift in the absorption maxima. researchgate.netacs.org

For this compound, with two powerful electron-donating groups conjugated to the aromatic system, a significant red shift is predicted for both the primary and secondary absorption bands compared to quinoline. This shift moves the absorption profile further into the visible region. The absorption spectrum is also expected to be sensitive to solvent polarity (solvatochromism) due to changes in the dipole moment of the molecule upon electronic excitation. researchgate.net

Many amino-substituted quinolines are known to be fluorescent. rsc.orgnanobioletters.com It is therefore highly probable that this compound will exhibit fluorescence upon excitation at its absorption maximum. The emission wavelength is expected to be significantly Stokes-shifted from the absorption maximum. The fluorescence quantum yield and emission wavelength would likely be highly dependent on the solvent environment, a characteristic feature of molecules that undergo intramolecular charge transfer (ICT) in the excited state. nanobioletters.com

UV-Vis Spectroscopy and Electronic Transitions (π,π and n,π)**

UV-Vis spectroscopy is a fundamental technique for probing the electronic structure of this compound derivatives. The absorption of ultraviolet and visible light promotes electrons from a ground electronic state to a higher energy excited state. The quinoline core, being an aromatic heterocyclic system, exhibits characteristic electronic transitions, primarily of the π→π* and n→π* types.

The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. The n→π* transitions involve the promotion of an electron from a non-bonding orbital (specifically, the lone pair on the quinoline nitrogen) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π→π* transitions and appear at longer wavelengths. scielo.br

The introduction of two amino groups (at positions 3 and 6) significantly influences the electronic spectrum. These amino groups act as powerful auxochromes, donating electron density into the quinoline ring system through resonance. This donation raises the energy of the highest occupied molecular orbital (HOMO), leading to a reduction in the HOMO-LUMO energy gap. Consequently, a bathochromic (red) shift in the absorption maxima is observed compared to the unsubstituted quinoline parent molecule. The absorption spectrum of amino-substituted quinolines typically shows two main bands, which are related to these π,π* and n,π* transitions. scielo.brresearchgate.net

For instance, studies on the closely related 6-aminoquinoline (6AQ) have shown that its spectral behavior is dominated by π→π* transitions. nih.gov The presence of amino groups can cause these bands to shift and overlap, making precise assignment complex without the aid of computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), which can help elucidate the nature of the molecular orbitals involved in each transition. nih.gov

Table 1: Representative UV-Vis Absorption Data for Aminoquinoline Derivatives

Compound Solvent λmax (nm) Transition Type (Probable)
A Quinoline Derivative Polar Solvent ~280, ~350 π→π* and n→π* scielo.br

Photoluminescence and Fluorescence Studies

Many quinoline derivatives are known for their significant fluorescence activities, making them valuable in applications such as molecular probes and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The photoluminescence properties of this compound architectures are intrinsically linked to their electronic structure, which is modulated by the position and nature of substituents.

Upon absorption of a photon and promotion to an excited state, the molecule can relax back to the ground state by emitting a photon, a process known as fluorescence. The amino groups at the 3- and 6-positions generally enhance fluorescence. As electron-donating groups, they facilitate an intramolecular charge transfer (ICT) character in the excited state, which is often associated with strong emission. nih.gov

The fluorescence emission wavelength is typically longer than the absorption wavelength, with the difference known as the Stokes shift. The magnitude of the Stokes shift provides information about the difference in geometry and electronic distribution between the ground and excited states. A larger Stokes shift is often observed in molecules with significant ICT character. researchgate.net The fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state, are critical parameters for characterizing the emission efficiency. nih.gov

Table 2: Illustrative Photophysical Properties of a Fluorescent Quinoline Derivative

Compound Emission Color Quantum Yield (Φ) Average Lifetime (τ)

Solvatochromic Effects in this compound Derivatives

Solvatochromism refers to the change in the color of a substance (and thus its UV-Vis absorption or emission spectra) when it is dissolved in different solvents. This phenomenon is a powerful tool for studying the electronic properties of molecules, particularly the difference in polarity between the ground and excited states.

Quinoline derivatives containing electron-donating amino groups, such as this compound, are expected to exhibit significant solvatochromic effects, especially in their fluorescence spectra. nih.govresearchgate.net This behavior stems from the intramolecular charge transfer (ICT) that occurs upon photoexcitation. The ground state of the molecule has a certain dipole moment. Upon absorbing light, electron density shifts from the amino groups towards the more electronegative quinoline ring, resulting in an excited state that is significantly more polar and has a larger dipole moment. nih.govresearchgate.net

In polar solvents, the solvent molecules will reorient themselves to stabilize the more polar excited state to a greater extent than the ground state. This increased stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the emission maximum as the solvent polarity increases. This is known as positive solvatochromism. researchgate.net In contrast, the absorption spectra are often less sensitive to solvent polarity. researchgate.net The significant increase in the Stokes shift with increasing solvent polarity is a hallmark of an ICT transition and confirms a large enhancement of the dipole moment upon excitation. nih.govresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, High-Resolution Mass Spectrometry (HRMS) is particularly valuable.

HRMS provides a highly accurate mass measurement, typically with mass errors below 5 mDa, allowing for the unambiguous determination of the elemental formula. nih.gov The molecular formula for this compound is C₉H₉N₃, which corresponds to a monoisotopic mass of 159.0796 Da. HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

In addition to determining the molecular ion, MS/MS (tandem mass spectrometry) experiments can be performed to study the fragmentation patterns. When subjected to electron impact (EI) or collision-induced dissociation (CID), the molecular ion of this compound would be expected to fragment in predictable ways. Common fragmentation pathways for aromatic and heterocyclic compounds include:

Loss of HCN: A characteristic fragmentation of the quinoline ring system involves the expulsion of a neutral hydrogen cyanide molecule (27 Da).

Loss of Amino Group Radicals: Cleavage can lead to the loss of ·NH₂ (16 Da) or related fragments.

Ring Cleavage: The quinoline bicyclic system can undergo further fragmentation into smaller charged species.

Analyzing these fragmentation patterns provides confirmation of the quinoline core and the presence of the amino substituents. nih.govlibretexts.org

Table 3: Predicted High-Resolution Mass and Key Fragments for this compound

Species Formula Calculated Exact Mass (Da)
Molecular Ion [M]⁺• C₉H₉N₃ 159.0796
Protonated Molecule [M+H]⁺ C₉H₁₀N₃ 160.0875
Fragment [M-HCN]⁺• C₈H₈N₂ 132.0687

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of a this compound derivative would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for the parent this compound is not detailed in the available literature, analysis of related quinoline structures allows for a reliable prediction of its key geometric features. nih.govresearchgate.net

Planarity: The quinoline bicyclic ring system is expected to be largely planar.

Bond Lengths: The C-C and C-N bond lengths within the aromatic rings will exhibit values intermediate between single and double bonds, characteristic of aromatic systems. The C-NH₂ bond lengths will also be determined.

Intermolecular Interactions: In the solid state, the amino groups are capable of acting as both hydrogen bond donors (N-H) and acceptors (the lone pair on N). This would lead to the formation of an extensive network of intermolecular N-H···N hydrogen bonds, which would play a crucial role in stabilizing the crystal packing.

The detailed structural data obtained from X-ray crystallography is invaluable for structure-property relationship studies and for understanding how the molecules interact in a condensed phase.

Table 4: Representative Crystallographic Parameters for a Diamine-Quinoline Derivative

Parameter Description Typical Value/Observation
Crystal System The symmetry of the unit cell e.g., Orthorhombic researchgate.net
Space Group The specific symmetry elements e.g., Pbca researchgate.net
Dihedral Angle Angle between planes (e.g., quinoline and a substituent) Varies depending on steric hindrance nih.gov

Computational and Theoretical Investigations of Quinoline 3,6 Diamine

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For Quinoline-3,6-diamine, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Conformational analysis would further explore different spatial arrangements of the amine groups (-NH2) relative to the quinoline (B57606) ring. By rotating the bonds connected to the amine groups, a potential energy surface can be mapped out to identify various stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its interactions and properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy level suggests a greater propensity to donate electrons, indicating nucleophilic character. For this compound, the HOMO would likely be localized on the electron-rich regions, such as the amine groups and the aromatic system.

LUMO: This orbital serves as the primary electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, signifying electrophilic character.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability.

An FMO analysis of this compound would map the distribution of these orbitals and calculate their energy levels, providing a quantitative basis for predicting its reactive behavior.

Interactive Data Table: Frontier Molecular Orbital (FMO) Parameters (Illustrative) Note: The following table is illustrative of the data that would be generated from an FMO analysis and does not represent actual calculated values for this compound.

Electrostatic Potential (ESP) and Mulliken Charge Analysis

The Electrostatic Potential (ESP) surface of a molecule maps the charge distribution and is invaluable for predicting non-covalent interactions. The ESP is plotted onto the molecule's electron density surface, with colors indicating different potential values: red typically signifies regions of negative potential (electron-rich), while blue indicates positive potential (electron-poor). For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the quinoline ring and the amine groups, highlighting these as sites for electrophilic attack or hydrogen bonding.

Mulliken charge analysis is a method for partitioning the total electron density among the atoms in a molecule, assigning a partial charge to each atom. This provides a simplified, quantitative picture of the charge distribution, helping to identify atoms that are electron-deficient or electron-rich and thus susceptible to nucleophilic or electrophilic attack, respectively.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules. It is widely used to predict electronic absorption spectra (UV-Vis). For this compound, a TD-DFT calculation would yield the excitation energies and oscillator strengths for electronic transitions. This information can be used to simulate the UV-Vis spectrum, predicting the wavelengths of maximum absorption (λmax). Such predictions are invaluable for interpreting experimental spectra and understanding the electronic transitions responsible for the molecule's color and photophysical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's movements and interactions over time. For this compound, an MD simulation, typically in a solvent like water, could reveal:

Solvation Effects: How the molecule interacts with surrounding solvent molecules and how this affects its conformation and properties.

Conformational Dynamics: The flexibility of the molecule and the transitions between different conformations in a dynamic environment.

Interaction Stability: If studying its interaction with a biological target, MD can assess the stability of the binding pose and the key interactions over time.

These simulations provide a bridge between the static picture from DFT calculations and the dynamic reality of molecular behavior in solution or biological systems.

Aromaticity Indices and Their Impact on this compound Properties

The concept of aromaticity is fundamental to understanding the stability, reactivity, and electronic properties of cyclic conjugated systems like this compound. Computational chemistry provides several quantitative descriptors, known as aromaticity indices, to evaluate the degree of electron delocalization in the fused pyridine (B92270) and benzene (B151609) rings of the quinoline core. The presence of two electron-donating amino (-NH₂) groups at the 3- and 6-positions significantly modulates the electronic structure and, consequently, the aromatic character of both rings.

Theoretical studies on substituted quinolines utilize various indices to parse the complex interplay of substituent effects. mdpi.com The most common indices include those based on molecular geometry, such as the Harmonic Oscillator Model of Aromaticity (HOMA), and those based on magnetic properties, like the Nucleus-Independent Chemical Shift (NICS). nih.gov

The HOMA index quantifies aromaticity based on the degree of bond length equalization within a ring, comparing experimental or calculated bond lengths to optimal values for a fully aromatic system. nih.gov A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic Kekulé structure. For this compound, the electron-donating amino group at position 6 is expected to enhance the aromaticity of the benzene ring through resonance effects. Conversely, the amino group at position 3, on the electron-deficient pyridine ring, can increase its electron density, potentially increasing its aromatic character relative to unsubstituted quinoline.

The NICS index is a magnetic criterion for aromaticity, calculated as the negative of the magnetic shielding at a specific point, typically the center of a ring (NICS(0)) or 1 Å above it (NICS(1)). mdpi.com Highly negative NICS values are indicative of strong diatropic ring currents and, thus, high aromaticity. For this compound, the enhanced electron density in both rings is expected to support stronger diatropic currents, leading to more negative NICS values compared to the parent quinoline molecule.

The table below illustrates the theoretical impact of the 3,6-diamino substitution on the aromaticity of the quinoline rings, based on established principles for substituted quinolines.

CompoundRingHOMANICS(1) (ppm)Expected Impact of Substitution
Quinoline (Reference) Pyridine~0.77~ -8.5Baseline aromaticity
Benzene~0.82~ -9.8Baseline aromaticity
This compound Pyridine> 0.77< -8.5Increased electron density from 3-NH₂ enhances aromaticity.
Benzene> 0.82< -9.8Strong resonance donation from 6-NH₂ enhances aromaticity.

Note: The values for this compound are qualitative predictions based on the known electronic effects of amino substituents on the quinoline ring system.

Studies on Tautomerism in this compound Systems

This compound can exist in several tautomeric forms due to the prototropic nature of the amino groups, which can undergo a formal shift of a proton to a ring nitrogen atom, resulting in an amino-imino equilibrium. This phenomenon is critical as different tautomers can exhibit distinct chemical properties, receptor binding affinities, and spectroscopic signatures. The equilibrium is influenced by factors such as solvent polarity and pH. frontiersin.org

Spectroscopic techniques are powerful tools for identifying and quantifying tautomeric forms in solution. frontiersin.org While direct spectroscopic studies on this compound are not extensively reported, the principles derived from related aminoquinoline and aminopyridine systems can be applied. nih.govcharge-transfer.pl

NMR Spectroscopy: ¹H and ¹³C NMR are highly sensitive to the electronic environment of nuclei. mdpi.com In the case of amino-imino tautomerism, the chemical shifts of the protons and carbons of the quinoline ring would differ significantly between forms. For instance, the protonation of a ring nitrogen in the imino form leads to a downfield shift (higher ppm) for adjacent C-H protons. The protons of the external NH₂ and NH groups would also appear at distinct chemical shifts and may show different coupling patterns. The rate of interconversion between tautomers also affects the NMR spectrum; slow exchange results in separate signals for each tautomer, while rapid exchange yields a single set of averaged signals. researchgate.net

UV-Vis Spectroscopy: The electronic transitions, and thus the absorption maxima (λ_max), are different for each tautomer. The extended conjugation in the imino tautomer typically results in a bathochromic (red) shift compared to the diamino form. nih.gov By analyzing the UV-Vis spectrum in different solvents, the equilibrium's dependence on polarity can be assessed. goums.ac.ir

The following table summarizes the expected spectroscopic characteristics that could be used to differentiate the tautomeric forms of this compound.

Spectroscopic MethodDiamino TautomerAmino-Imino Tautomer
¹H NMR Characteristic signals for two -NH₂ groups. Ring proton signals in typical aromatic region.Distinct signals for one -NH₂ and one -NH group. Downfield shift for protons near the imino C=N bond.
¹³C NMR Ring carbon signals consistent with an aromatic diamino-substituted system.Significant upfield shift for the carbon atom of the C=NH group (imino carbon).
UV-Vis Lower λ_max corresponding to π → π* transitions of the benzenoid system.Higher λ_max (red-shifted) due to extended π-conjugation in the quinonoid-like imino ring.
IR Spectroscopy Two distinct N-H stretching bands for the primary amine groups (~3300-3500 cm⁻¹).Characteristic C=N stretching band (~1640-1690 cm⁻¹) and N-H stretching for both amine and imine groups.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in studying tautomeric equilibria that are difficult to probe experimentally. mdpi.comresearchgate.net These methods allow for the calculation of the relative energies and thermodynamic stabilities of all possible tautomers.

For this compound, four principal tautomers can be considered: the canonical diamino form (T1), two distinct amino-imino forms (T2 and T3, where either the 3-amino or 6-amino group tautomerizes), and a di-imino form (T4). Computational models calculate the electronic energy of each optimized geometry. The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), is crucial as tautomeric stability is highly dependent on the polarity of the environment. mdpi.com

The tautomer with the lowest calculated Gibbs free energy is predicted to be the most stable and therefore the most abundant species at equilibrium. Furthermore, computational methods can map the potential energy surface for the proton transfer reaction, identifying the transition state and calculating the activation energy barrier for interconversion between tautomers.

The table below presents a hypothetical energy profile for the tautomers of this compound, illustrating how computational results can predict the dominant form.

Tautomer IDStructure NameRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water (PCM)Predicted Stability
T1 3,6-diamino0.00.0Most Stable
T2 3-imino-6-amino+8.5+5.2Less Stable
T3 3-amino-6-imino+12.1+8.9Less Stable
T4 3,6-diimino+25.3+19.7Least Stable

Note: The energy values are illustrative and based on general trends where the aromatic diamino form is typically more stable than the less aromatic imino forms, with polar solvents often reducing the energy gap.

Quantitative Structure-Activity Relationship (QSAR) for Understanding Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific physicochemical property. nih.gov For aromatic amines like this compound, QSAR models are widely used to predict properties such as toxicity, carcinogenicity, or therapeutic efficacy based on a set of calculated molecular descriptors. mdpi.comoup.comresearchgate.net

A QSAR model is typically represented by a linear or non-linear equation: Activity = f(Descriptor₁, Descriptor₂, ..., Descriptorₙ)

The process involves calculating a wide range of descriptors for a series of related compounds with known activities. Statistical methods are then used to select the most relevant descriptors and build a predictive model. For this compound, several classes of descriptors would be critical for building a robust QSAR model.

Electronic Descriptors: These quantify the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are particularly important for aromatic amines, as they relate to the molecule's ability to participate in charge-transfer interactions and its susceptibility to metabolic oxidation. oup.com

Hydrophobicity Descriptors: The partition coefficient (logP) is a measure of a molecule's lipophilicity. It is a key factor in determining how a compound is absorbed, distributed, metabolized, and excreted (ADME properties). For quinoline derivatives, hydrophobicity often plays a crucial role in their ability to cross cell membranes and interact with biological targets. researchgate.net

Steric/Topological Descriptors: These describe the size, shape, and connectivity of the molecule. Examples include molecular weight, molar refractivity, and various topological indices (e.g., Wiener index). These descriptors can be important for modeling interactions with specific receptor binding sites. researchgate.net

Constitutional Descriptors: These are the most basic descriptors, reflecting the molecular composition, such as the number of atoms of a certain type (e.g., nitrogen atoms), number of rings, and molecular weight. mdpi.com

The following table details key descriptors relevant to QSAR studies of this compound and their typical influence on structure-property relationships.

Descriptor ClassSpecific DescriptorSignificance and Interpretation
Electronic E-HOMO (Energy of Highest Occupied Molecular Orbital)Relates to the susceptibility to electrophilic attack and oxidation. Higher E-HOMO often correlates with higher reactivity.
E-LUMO (Energy of Lowest Unoccupied Molecular Orbital)Relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.
Hydrophobicity LogP (Octanol-Water Partition Coefficient)Measures lipophilicity. Influences membrane permeability, protein binding, and solubility. Often shows a parabolic relationship with activity.
Constitutional Molecular Weight (MW)A basic measure of molecular size. Can influence diffusion rates and steric fit with a target.
Number of Nitrogen Atoms (nN)Important for aromatic amines, as the amino nitrogen is often a site of metabolic activation or hydrogen bonding. mdpi.com
Topological Wiener IndexDescribes molecular branching. Can be related to the compactness of the molecular structure.

By developing QSAR models, researchers can screen virtual libraries of compounds and prioritize the synthesis of new derivatives, like those based on the this compound scaffold, with potentially enhanced activity or improved safety profiles. nih.gov

Reaction Mechanism Elucidation in Quinoline 3,6 Diamine Transformations

Stepwise Analysis of Annulation and Cyclization Processes

The formation of the quinoline (B57606) core is fundamentally an annulation reaction, where a new ring is fused to the aniline (B41778) precursor. This process involves several key steps, primarily condensation and cyclization.

Condensation and Imine/Enamine Formation : Many classical quinoline syntheses, such as the Combes, Doebner-von Miller, and Skraup reactions, begin with the condensation of an aniline derivative with a carbonyl compound. researchgate.netslideshare.net In the Combes synthesis, an aniline reacts with a β-diketone to form an enamine intermediate after dehydration. iipseries.org Similarly, the Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds that react with anilines, often forming an imine or enamine as the initial key intermediate. nih.govrsc.org

Cyclization : Following the initial condensation, the critical ring-closing step occurs. In acid-catalyzed reactions like the Combes synthesis, the enamine undergoes intramolecular electrophilic aromatic substitution, where the enamine attacks the benzene (B151609) ring to form the new heterocyclic ring. researchgate.netiipseries.org In other pathways, such as the Friedländer synthesis, the cyclization is an intramolecular aldol-type condensation followed by dehydration. rsc.org

Aromatization : The newly formed dihydroquinoline intermediate typically undergoes an oxidation step to achieve the stable aromatic quinoline ring system. researchgate.net In the Skraup synthesis, an oxidizing agent like nitrobenzene is explicitly used for this purpose. slideshare.net In transition metal-mediated reactions, the catalyst or an external oxidant can facilitate this final aromatization. mdpi.com

The specific synthesis of Quinoline-3,6-diamine would involve starting with a suitably substituted aniline, such as 1,4-diaminobenzene, and reacting it with precursors that provide the necessary three-carbon chain to form the pyridine (B92270) ring. The mechanism would follow these fundamental steps of condensation, cyclization, and aromatization.

Role of Intermediates in this compound Formation

Intermediates are transient species that are formed and consumed during the reaction sequence. Their identification provides direct evidence for a proposed mechanistic pathway.

Imines and Enamines : As mentioned, Schiff bases (imines) and enamines are common intermediates in many quinoline syntheses. researchgate.netiipseries.org Their formation is often the first key step, bringing the necessary components together for the subsequent cyclization. Kinetic studies in the Combes reaction have shown that the consumption rate of key imine and enamine intermediates mirrors the rate of quinoline formation, indicating that the subsequent annulation is the rate-determining step. researchgate.net

N-Aryliminium Salts : In the Skraup and Doebner-von Miller syntheses, the reaction is believed to proceed through the cyclization of α,β-unsaturated N-aryliminium salts. acs.org

Propargylamine Intermediates : In three-component reactions involving an amine, an aldehyde, and an alkyne, a propargylamine intermediate can be formed, which then undergoes intramolecular hydroarylation to yield a dihydroquinoline intermediate. scielo.br

Metallacycles : In transition metal-catalyzed reactions, organometallic intermediates such as five-membered metallacycles are often proposed. rsc.org These form after C-H activation and play a central role in the catalytic cycle before further reaction and product formation.

The table below summarizes key intermediates in various quinoline synthesis pathways.

Synthesis MethodKey Intermediate(s)Role
Combes SynthesisEnamineNucleophile for intramolecular cyclization
Doebner-von MillerN-Aryliminium SaltUndergoes electrophilic cyclization
Friedländer SynthesisSchiff BasePrecursor to intramolecular aldol condensation
Three-Component (A3) CouplingPropargylamineUndergoes hydroarylation to form dihydroquinoline
Metal-Catalyzed C-H ActivationMetallacycleOrganometallic species facilitating bond formation

Catalytic Cycles in Transition Metal-Mediated Reactions

Transition metals such as palladium, copper, rhodium, cobalt, and ruthenium are widely used to catalyze the synthesis of quinolines under milder conditions than classical methods. mdpi.comias.ac.infrontiersin.org These reactions typically proceed via a catalytic cycle involving the metal center.

A general catalytic cycle for C-H activation and annulation often involves the following steps:

C-H Activation : The catalyst, often in a higher oxidation state, coordinates to the aniline derivative and facilitates the cleavage of a C-H bond, typically at the ortho position, to form a metallacycle intermediate. mdpi.comrsc.org This step is often directed by the amino group.

Coordination and Insertion : The second reactant (e.g., an alkyne or alkene) coordinates to the metal center of the metallacycle. This is followed by migratory insertion of the unsaturated reactant into the metal-carbon bond. rsc.org

Reductive Elimination/Cyclization : The cycle concludes with reductive elimination, which forms the C-C or C-N bond that closes the quinoline ring and regenerates the active catalyst. nih.gov Subsequent aromatization, sometimes aided by an oxidant, yields the final quinoline product. mdpi.com

For example, cobalt(III)-catalyzed synthesis of quinolines from anilines and alkynes involves the formation of a cobaltacycle intermediate, followed by alkyne insertion and reductive elimination. mdpi.com Similarly, copper-catalyzed reactions can proceed through C-H functionalization followed by C-N/C-C bond formation. ias.ac.in

The table below shows various transition metals and their roles in quinoline synthesis.

Metal CatalystType of ReactionMechanistic Feature
Palladium (Pd)Oxidative AnnulationAllylic C-H activation, formation of π-allylpalladium species. mdpi.com
Rhodium (Rh)C-H Activation/AnnulationFormation of a 5-membered rhodacycle intermediate. rsc.org
Cobalt (Co)C-H Activation/CyclizationC-H activation to form a cobaltacycle. mdpi.comrsc.org
Copper (Cu)Oxidative Cross-CouplingFacilitates C-H functionalization and C-N/C-C bond formation. mdpi.comias.ac.in
Ruthenium (Ru)Dehydration C-H CouplingTraceless directing group strategy for C-H activation. mdpi.com

Investigation of Solvent and pH Effects on Reaction Pathways

Solvent and pH are critical parameters that can significantly influence the reaction mechanism, rate, and selectivity in quinoline synthesis.

pH and Acidity : Many classical quinoline syntheses require strong acids like sulfuric acid or polyphosphoric acid to act as catalysts. slideshare.netiipseries.org The acid protonates carbonyl groups, activating them for nucleophilic attack, and facilitates the dehydration and cyclization steps. The use of superacids like trifluoromethanesulfonic acid (TFA) has been shown to facilitate the condensation of aromatic amines with α,β-unsaturated carbonyl compounds, offering high efficiency. mdpi.com The pH is crucial; for instance, in the Pfitzinger reaction, a base is used to generate an enolate from the carbonyl compound, which then attacks the isatin ring system. rsc.org

Solvent Effects : The choice of solvent can impact the solubility of reactants and intermediates, as well as stabilize transition states. In some modern syntheses, dimethyl sulfoxide (B87167) (DMSO) is not only a solvent but also a reactant, serving as a source for a methine (=CH-) group in certain annulation reactions. organic-chemistry.org The polarity of the solvent can influence reaction pathways. For example, some transition-metal-catalyzed reactions may proceed more efficiently in polar aprotic solvents that can stabilize charged intermediates.

Isotope Labeling Studies for Mechanistic Confirmation

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. jagranjosh.com

¹³C Labeling : Studies on the Skraup-Doebner-Von Miller quinoline synthesis have used ¹³C-labeled ketones to investigate the mechanism. nih.gov When doubly ¹³C-labeled mesityl oxide was reacted with aniline, a complete scrambling of the label was observed in the quinoline product. This finding supported a fragmentation-recombination mechanism, where the initial conjugate adduct fragments into an imine and the ketone, which then recombine to form the product. nih.gov

Deuterium Labeling : Deuterium-labeling experiments have been employed to understand the role of certain reactants as oxidants. In a palladium-catalyzed cross-coupling of ortho-bromoanilines with cyclopropanols to form quinolines, deuterium labeling provided direct evidence that a second molecule of the bromoaniline acts as the terminal oxidant in the reaction sequence. organic-chemistry.org

These studies provide definitive evidence for mechanistic steps that are otherwise difficult to observe directly, confirming the involvement of specific intermediates and pathways. researchgate.net

Applications of Quinoline 3,6 Diamine in Advanced Materials Science and Catalysis

Applications in Optoelectronics and Organic Electronic Devices

The quinoline (B57606) moiety, with its electron-deficient nature, is a key component in the design of materials for organic electronics. rsc.org Derivatives of quinoline are explored for their potential in creating efficient and stable organic light-emitting diodes (OLEDs), photovoltaic cells (OPVs), and chemical sensors. researchgate.net

Quinoline-based fluorescent probes are instrumental in the selective detection of various analytes. nih.gov The fluorescence properties of these probes can be tailored by modifying the quinoline scaffold, allowing for the detection of specific metal ions and organic molecules. nih.govresearchgate.net For instance, certain quinoline derivatives exhibit a significant fluorescence enhancement upon binding with copper ions, enabling their detection in partially aqueous mediums with a detection limit in the micromolar range. nih.gov

Researchers have designed and synthesized novel fluorescent sensors based on quinoline derivatives for the detection of nitro-phenolic compounds, such as the highly explosive 2,4,6-trinitrophenol (TNP), and metal ions like Zn2+. rsc.org The sensing mechanism often involves photo-induced electron transfer (PET), where the presence of the analyte alters the fluorescence emission of the probe. rsc.org The design of these probes can incorporate flexible or semi-rigid spacers to connect the quinoline chromophores to Lewis basic pyridyl groups, influencing the selectivity and sensitivity of the sensor. rsc.org

Table 1: Examples of Quinoline-Based Fluorescent Probes and their Analytes

Probe Structure Moiety Target Analyte Detection Limit Sensing Mechanism
Quinoline with flexible tetra-methylene spacer 2,4,6-trinitrophenol (TNP) 1.2 ppm Photo-induced electron transfer rsc.org
Quinoline with semi-rigid xylylene spacer 2,4,6-trinitrophenol (TNP) 0.3 ppm Photo-induced electron transfer rsc.org
Quinoline with flexible tetra-methylene spacer Zn2+ 5 ppb Chelation-enhanced fluorescence rsc.org
Quinoline with semi-rigid xylylene spacer Zn2+ 10 ppb Chelation-enhanced fluorescence rsc.org

In the architecture of OLEDs, electron transport materials (ETMs) play a crucial role in facilitating the injection and transport of electrons from the cathode to the emissive layer, ensuring efficient charge recombination. acs.orgnih.gov Quinoline derivatives, including metal complexes like tris(8-hydroxyquinolinato)aluminum (Alq3), are widely recognized for their excellent electron-transporting capabilities, high thermal stability, and good film-forming properties. researchgate.netresearchgate.net

The performance of OLEDs can be significantly improved by incorporating a dedicated electron transport layer. acs.org Metal chelate complexes containing quinoline moieties, such as Bis(8-hydroxyquinolinato)zinc (Znq2), have been synthesized and evaluated as ETMs. researchgate.net Devices utilizing these zinc complexes have demonstrated enhanced power efficiency compared to those using the standard Alq3. researchgate.net The development of novel quinoline-based materials continues to be a focus for achieving OLEDs with higher brightness, greater external quantum efficiency, and longer operational stability. researchgate.net

Table 2: Performance of OLEDs with Quinoline-Based Electron Transport Materials

Electron Transport Material Device Power Efficiency (lm/W) Reference
Tris(8-hydroxyquinolinato)aluminum (Alq3) 0.2 researchgate.net
Bis(8-hydroxyquinolinato)zinc (Znq2) 0.4 researchgate.net

Quinoline derivatives are promising materials for application in third-generation photovoltaic technologies, such as dye-sensitized solar cells (DSSCs) and polymer solar cells (PSCs). nih.gov Their favorable optoelectronic properties, including strong absorption in the visible spectrum and suitable energy levels for charge separation and transport, make them attractive candidates for the active layers of these devices. nih.govresearchgate.net

The synthesis of quinoline derivatives can be readily controlled to tune their properties for specific photovoltaic applications. nih.gov For example, the introduction of different functional groups can alter the absorption spectra and energy levels to better match the solar spectrum and the energy levels of other materials in the solar cell. nih.gov In DSSCs, quinoline-based dyes have been shown to facilitate efficient electron transfer between the donor and acceptor materials, leading to improved photoelectric conversion efficiency. nih.gov The electron-withdrawing nature of the quinoline core contributes to its effectiveness in electron transportation processes within these devices. researchgate.net

Quinoline-3,6-diamine as Ligands in Metal Complexes for Catalysis

The nitrogen atoms within the quinoline scaffold and its diamine functionalities provide excellent coordination sites for metal ions, making this compound and its derivatives valuable ligands in coordination chemistry and catalysis. researchgate.netuni.lu

Chiral diamine ligands are of paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. rsc.org Quinoline-containing chiral scaffolds have been successfully employed in the design of various types of ligands, including chiral Schiff bases. thieme-connect.com For instance, chiral diamine-type Schiff base ligands can be synthesized through the condensation of quinoline-based ketones with chiral amino alcohols. thieme-connect.com

The development of practical and efficient methods for the synthesis of chiral vicinal diamines is a significant area of research. rsc.org One innovative approach involves a chiral diboron-templated asymmetric reductive coupling of imines, which proceeds with high enantioselectivity and diastereoselectivity under mild conditions. rsc.org This method has enabled the creation of a library of chiral vicinal diamines that can serve as catalysts and building blocks for further synthetic applications. rsc.org Polymeric chiral diamine ligands have also been developed and their corresponding iridium complexes have proven to be efficient and recyclable catalysts for asymmetric transfer hydrogenation. nih.gov

Metal complexes incorporating chiral diamine ligands derived from quinoline are effective catalysts for a variety of asymmetric organic transformations. dicp.ac.cnsemanticscholar.org A prominent application is the asymmetric hydrogenation of quinolines and related heteroaromatic compounds. dicp.ac.cnsemanticscholar.orgnih.gov

Chiral cationic ruthenium(II) complexes bearing η6-arene-N-monosulfonylated diamine ligands have demonstrated high efficiency and enantioselectivity in the hydrogenation of a wide range of quinoline derivatives. semanticscholar.orgnih.gov These reactions can be carried out in various solvents, including environmentally benign media like water and ionic liquids, and even under solvent-free conditions. dicp.ac.cnnih.gov Similarly, iridium complexes with chiral N,P ligands derived from ferrocenyloxazoline have been successfully used for the asymmetric hydrogenation of quinolines, achieving high enantioselectivities. dicp.ac.cn These catalytic systems provide a direct route to chiral 1,2,3,4-tetrahydroquinolines, which are important structural motifs in natural products and pharmaceuticals. dicp.ac.cnnih.gov

Table 3: Asymmetric Hydrogenation of 2-Substituted Quinolines with a Chiral Iridium Catalyst

Substrate (2-Substituent) Enantiomeric Excess (ee, %)
Methyl >90
Ethyl >90
n-Propyl >90
n-Butyl >90
Phenethyl Good
Phenyl 3
CH2OH High
(CH2)2OH High

Data sourced from a study on iridium-catalyzed asymmetric hydrogenation. dicp.ac.cn

Catalyst Recycling and Green Catalysis

In the pursuit of sustainable chemical synthesis, the principles of green chemistry emphasize the use of recoverable and reusable catalysts to minimize waste and environmental impact. nih.govijpsjournal.comresearchgate.net Heterogeneous catalysts are particularly valued because they can be easily separated from the reaction mixture, often by simple filtration, and reused over multiple cycles. nanomaterchem.commdpi.com The structure of this compound makes it an excellent candidate for incorporation into such recyclable catalytic systems.

The two amine groups on the quinoline scaffold can act as potent ligands, capable of chelating with a wide variety of catalytically active transition metals. By immobilizing this compound onto a solid support, such as silica (B1680970), graphene oxide, or a polymer resin, a heterogeneous catalyst can be fabricated. nanomaterchem.comnih.gov This approach anchors the catalytic metal centers to the solid phase via the diamine linker, preventing leaching into the reaction medium and facilitating recovery.

Research on other quinoline derivatives and chiral diamine ligands has demonstrated the feasibility of catalyst recycling in various reactions, including asymmetric hydrogenation. nih.gov For instance, nanocatalyst systems used for the synthesis of quinoline derivatives have been successfully recycled for multiple consecutive runs with only a slight decrease in activity. nanomaterchem.com A catalyst's performance over several cycles is a key metric of its practicality.

Table 1: Illustrative Catalyst Recyclability Performance for Quinoline Derivative Synthesis This table is based on data for related nanocatalyst systems and illustrates typical performance.

Cycle NumberProduct Yield (%)
195
294
393
492
590
689

Research in Functional Materials Beyond Optoelectronics and Catalysis

Heat-Resistant Coatings

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.net These properties make them ideal for applications in aerospace, electronics, and protective coatings where materials must withstand extreme temperatures. The synthesis of these polymers typically involves the polycondensation reaction between an aromatic dianhydride and an aromatic diamine. researchgate.net

This compound, as a rigid aromatic diamine, is a promising monomer for the synthesis of novel polyimides. The incorporation of the rigid quinoline heterocyclic structure into the polymer backbone is expected to impart high thermal stability and a high glass transition temperature (Tg). Research on polyamides and polyimides derived from other heterocyclic diamines, such as those based on quinoxaline, has shown excellent thermal properties, with high char yields even at temperatures exceeding 600°C in a nitrogen atmosphere. researchgate.net The combination of the stable imide ring and the aromatic quinoline unit would result in a polymer with high thermo-oxidative stability, suitable for use in heat-resistant coatings and films. researchgate.net

Table 2: Thermal Properties of Aromatic Polymers Containing Heterocyclic Units Data is representative of aromatic polymers derived from various heterocyclic diamines.

Polymer TypeGlass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (TGA) (°C)
Polyimide (pyridazine-based) researchgate.net214 - 305> 496
Polyamide (quinoxaline-based) researchgate.net> 250> 500
Expected for Quinoline-based PolyimideHighHigh

The development of polyimides from this compound could lead to a new generation of processable, high-performance polymers for demanding, high-temperature applications.

Ion-Exchange Materials

Ion-exchange resins are insoluble polymer matrices that contain charged functional groups capable of exchanging ions with a surrounding solution. wikipedia.orgsigmaaldrich.com They are widely used in water purification, chemical separation, and catalysis. The functionality of these materials is determined by the nature of the acidic or basic groups attached to the polymer backbone. seplite.com

Polymers incorporating the this compound unit offer intriguing possibilities for creating novel ion-exchange materials. The two amine groups are basic and can be protonated under acidic conditions to form positively charged ammonium (B1175870) sites (-NH3+). A polymer network synthesized from this compound could therefore function as a weak base anion exchanger, capable of capturing and exchanging anions from solution. seplite.com

Furthermore, the quinoline nitrogen and the diamine groups are excellent chelating agents for metal ions. This property could be exploited to create chelating resins with high selectivity for specific heavy or transition metals. Covalent organic frameworks (COFs) linked by quinoline units have already been shown to be effective for the adsorption of heavy metal ions like cadmium. rsc.orgresearchgate.net By polymerizing this compound into a porous, high-surface-area support, a material designed for selective metal ion extraction from industrial wastewater or process streams could be realized.

Gas Storage Applications

Porous organic polymers (POPs), including covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), are materials characterized by high surface areas and tunable pore structures, making them prime candidates for gas storage and separation. researchgate.netnih.gov These materials are constructed from molecular building blocks, often referred to as linkers or tectons, which self-assemble into extended, porous networks. rsc.orgyoutube.com

This compound is an ideal candidate for use as an organic linker in the synthesis of POPs. Its rigid structure would contribute to the formation of a robust and permanent porous framework. The two amine groups provide reactive sites for condensation reactions with aldehyde-based monomers, a common strategy for constructing COFs. mdpi.com

The chemical nature of the quinoline-diamine linker is also advantageous for gas storage. The presence of nitrogen atoms within the pores of the material, both in the quinoline ring and the unreacted amine groups, can significantly increase the affinity of the framework for gases like carbon dioxide (CO2) through dipole-quadrupole interactions. rsc.orgmdpi.com This enhanced affinity leads to higher gas uptake at lower pressures. By judiciously choosing the co-monomers to react with this compound, it is possible to tailor the pore size and surface chemistry of the resulting polymer to optimize the storage capacity for specific gases like hydrogen or methane. researchgate.net

Corrosion Inhibitors

The protection of metals from corrosion is a critical industrial challenge, particularly in acidic environments used for processes like industrial cleaning and oil well acidizing. researchgate.net Organic molecules containing heteroatoms (such as nitrogen, oxygen, or sulfur) and aromatic rings are often effective corrosion inhibitors. derpharmachemica.com These compounds function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. jmaterenvironsci.com

Quinoline and its derivatives have been extensively studied and proven to be effective corrosion inhibitors for mild steel in acidic solutions. researchgate.netbohrium.com The inhibition mechanism involves the interaction of the lone pair electrons of the nitrogen atom and the π-electrons of the aromatic rings with the vacant d-orbitals of iron atoms on the steel surface. This adsorption process blocks the active sites for corrosion. derpharmachemica.com

The molecular structure of this compound makes it a particularly promising candidate for a high-efficiency corrosion inhibitor. It possesses not only the quinoline core but also two electron-donating amino (-NH2) groups. These groups increase the electron density on the molecule, enhancing its ability to coordinate with the metal surface and form a stable, protective film. researchgate.net Studies on various substituted quinolines have shown that the presence and position of such functional groups significantly influence the inhibition efficiency. researchgate.netresearchgate.net Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, are used to quantify the effectiveness of such inhibitors.

Table 3: Corrosion Inhibition Efficiency of Representative Heterocyclic Compounds Data based on studies of related quinoline and diamine compounds in 1M HCl.

Inhibitor CompoundConcentrationInhibition Efficiency (%)
Quinoline Derivative (P-2) bohrium.com1 mM94.1
Quinoline Derivative derpharmachemica.com1000 ppm~92
Amino Acid (L-Histidine) mdpi.com1000 ppm~90

The combined features of an aromatic quinoline system and dual amine functionalities suggest that this compound could offer superior performance in protecting metals from acidic corrosion.

Quinoline 3,6 Diamine As a Versatile Building Block in Organic Synthesis

Role as a Core Scaffold for Complex Molecular Architectures

The rigid quinoline (B57606) core of quinoline-3,6-diamine, combined with the nucleophilic character of its two amino groups, makes it an excellent scaffold for the synthesis of complex molecules. Organic chemists utilize this diamine as a foundational structure upon which intricate functionalities and ring systems can be systematically built. The differential reactivity of the amino groups can be exploited to achieve regioselective modifications, leading to the generation of diverse molecular libraries.

The amino group at the 3-position is influenced by the electron-withdrawing nitrogen atom of the quinoline ring, which modulates its reactivity compared to the amino group at the 6-position on the carbocyclic ring. This inherent difference allows for selective derivatization under carefully controlled reaction conditions. For instance, one amino group can be selectively protected while the other is made to participate in a desired transformation, and vice versa. This strategic manipulation is key to its utility in constructing complex, multi-functionalized molecules.

Complex Molecule ClassSynthetic StrategyKey Features of this compound
Substituted DiamidesAcylation of both amino groupsProvides two points of diversification for library synthesis.
Heterocyclic-fused QuinolinesIntramolecular cyclization reactions involving both amino groupsThe spatial arrangement of the amino groups facilitates the formation of fused ring systems.
Asymmetric LigandsDerivatization with chiral auxiliariesThe diamine structure can be a basis for developing ligands for asymmetric catalysis.

Precursors for Advanced Pharmaceutical Intermediates

The quinoline nucleus is a well-established privileged scaffold in medicinal chemistry, with numerous quinoline-containing compounds exhibiting a wide range of biological activities. rsc.org this compound serves as a key starting material for the synthesis of advanced pharmaceutical intermediates, which are then further elaborated to produce biologically active molecules. The two amino groups offer convenient handles for introducing pharmacophoric features and for modulating the physicochemical properties of the resulting compounds, such as solubility and bioavailability.

Derivatives of this compound have been explored for their potential in developing novel therapeutic agents. The ability to introduce a variety of substituents onto the diamine scaffold allows for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR). This makes this compound a valuable precursor in drug discovery programs aimed at identifying new lead compounds.

Pharmaceutical IntermediateTherapeutic Target/ApplicationRole of this compound
N-Aryl-quinoline-3,6-diaminesKinase inhibitorsThe 6-amino group can be arylated to interact with the hinge region of kinases, while the 3-amino group can be modified to enhance solubility.
Quinoline-3,6-dicarboxamidesAnticancer agentsThe diamine is converted to a dicarboxylic acid and then to diamides, which can act as DNA intercalators or enzyme inhibitors.
Fused Imidazo[4,5-f]quinolinesAntiviral agentsThe diamine is a key precursor for the construction of the fused imidazole (B134444) ring system.

Synthesis of Polycyclic Heterocyclic Systems

The strategic placement of the two amino groups in this compound makes it an ideal precursor for the synthesis of a variety of polycyclic heterocyclic systems. tandfonline.comresearchgate.net Through condensation and cyclization reactions with appropriate bifunctional reagents, the diamine can be readily converted into molecules containing additional fused rings. These reactions often proceed with high efficiency due to the intramolecular nature of the ring-closing steps.

For example, reaction of this compound with α,β-unsaturated ketones or 1,3-dicarbonyl compounds can lead to the formation of new heterocyclic rings fused to the quinoline core. The specific nature of the resulting polycyclic system depends on the reagent used and the reaction conditions employed. This approach provides a powerful tool for accessing novel and structurally diverse heterocyclic scaffolds that may possess interesting photophysical or biological properties.

Polycyclic SystemReagentReaction Type
Pyrimido[5,4-f]quinolinesFormic acid or its derivativesCondensation/Cyclization
Diazepino[5,6-f]quinolinesDiketones or their equivalentsDouble condensation/Cyclization
Pyrrolo[2,3-f]quinoline-dionesOxalic acid derivativesDouble amidation and cyclization

Reagents in Multi-Component and Cascade Reactions

The drive towards more efficient and environmentally friendly synthetic methodologies has led to a focus on multi-component reactions (MCRs) and cascade reactions. mdpi.comresearchgate.net this compound, with its two nucleophilic centers, is a well-suited substrate for such processes. In a multi-component reaction, the diamine can react with two or more other starting materials in a single pot to generate a complex product in a highly convergent manner. rsc.org

Similarly, in a cascade reaction, an initial reaction at one of the amino groups can trigger a series of subsequent intramolecular transformations, leading to the rapid construction of complex molecular frameworks. The use of this compound in these types of reactions can significantly reduce the number of synthetic steps, purification procedures, and waste generation compared to traditional linear syntheses. This makes it an attractive reagent for the development of green and sustainable chemical processes.

Reaction TypeReactantsProduct Class
Multi-component ReactionAldehyde, IsocyanideFused heterocyclic systems
Cascade ReactionDialdehydeMacrocyclic Schiff bases
Domino ReactionAcryloyl chloridePolycyclic amides

Supramolecular Chemistry and Host Guest Interactions Involving Quinoline 3,6 Diamine

Design of Receptors for Ion or Molecule Recognition

No specific studies were found that describe the design or application of Quinoline-3,6-diamine as a receptor for the recognition of specific ions or molecules. Research in this area for related quinoline (B57606) compounds often focuses on fluorescence quenching or enhancement upon binding to a target analyte, but no such data is available for the 3,6-diamine derivative.

Self-Assembly Processes and Hydrogen Bonding Networks

There is a lack of published research detailing the self-assembly behavior of this compound. The specific hydrogen bonding motifs, network formation, and resulting supramolecular architectures, which are fundamental to this topic, have not been characterized for this compound.

Coordination Chemistry with Metal Ions

While the presence of two amine groups and a quinoline nitrogen atom suggests potential for metal coordination, no specific studies detailing the synthesis, structure, or properties of metal complexes involving this compound as a ligand could be located. The coordination modes, stability constants with various metal ions, and the characteristics of any resulting coordination polymers or discrete complexes remain uninvestigated in the available literature.

Due to these limitations, generating a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline is not possible at this time.

Future Research Directions and Emerging Paradigms in Quinoline 3,6 Diamine Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has a long history, with classic methods such as the Skraup, Doebner-von Miller, and Friedländer reactions forming the bedrock of their preparation. Future research into the synthesis of Quinoline-3,6-diamine will likely focus on adapting and refining these established methods to be more sustainable and efficient. A key area of development will be the use of greener starting materials and reagents. For instance, traditional syntheses often rely on harsh conditions and toxic reagents. A forward-looking approach would involve the development of catalytic systems that operate under milder conditions, utilize earth-abundant metals, and employ non-toxic solvents.

The principles of green chemistry are becoming increasingly integral to synthetic chemistry. scienceinfo.comaragen.commdpi.comboehringer-ingelheim.com This paradigm shift encourages the use of renewable feedstocks, the reduction of waste, and the improvement of energy efficiency. In the context of this compound synthesis, this could manifest as the use of microwave-assisted or ultrasound-promoted reactions to reduce reaction times and energy consumption. Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, would streamline the process and minimize waste. The use of nanocatalysts is another promising avenue, offering high reactivity and selectivity, often under environmentally benign conditions. nih.gov

Synthetic Strategy Traditional Approach Proposed Sustainable Alternative Potential Advantages
Starting Materials Aniline (B41778) derivatives, glycerol (B35011), strong acidsBio-based feedstocks, less hazardous reagentsReduced toxicity, use of renewable resources
Catalysis Stoichiometric strong acids or metal catalystsEarth-abundant metal catalysts, organocatalysts, nanocatalystsLower cost, reduced environmental impact, higher selectivity
Energy Input High-temperature refluxMicrowave irradiation, sonicationFaster reaction times, lower energy consumption
Solvents Organic solvents (e.g., nitrobenzene)Water, ionic liquids, supercritical fluidsReduced pollution, safer reaction conditions

Exploration of Advanced Spectroscopic Techniques for Real-Time Analysis

The characterization of this compound and its derivatives has traditionally relied on standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry. While these methods are invaluable for structural elucidation, future research will likely see the adoption of more advanced spectroscopic techniques for real-time analysis of reactions and dynamic processes.

Time-resolved spectroscopy, for example, can provide insights into the transient intermediates and mechanisms of chemical reactions involving this compound. This could be particularly useful for understanding photochemical reactions or for optimizing reaction conditions by directly observing the formation of products and byproducts as they occur. Furthermore, advanced techniques like two-dimensional NMR spectroscopy can be employed for the unambiguous assignment of complex structures, which will be crucial as more elaborate derivatives of this compound are synthesized. The combination of experimental spectroscopy with quantum chemical calculations, such as Density Functional Theory (DFT), will also be a powerful tool for interpreting spectra and understanding the electronic structure of these molecules. nih.gov

Integration of Machine Learning and AI in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and materials discovery. acs.orgnih.gov For this compound, AI algorithms can be trained on large datasets of known quinoline derivatives and their properties to predict the characteristics of novel, unsynthesized compounds. nurixtx.com This predictive power can significantly accelerate the discovery of new molecules with desired functionalities, be it for pharmaceutical applications or materials science. doaj.orgresearchgate.netresearchgate.netkneopen.com

ML models can be developed to predict a wide range of properties, including solubility, reactivity, and biological activity. nurixtx.com This allows for the in-silico screening of vast virtual libraries of this compound derivatives, identifying the most promising candidates for synthesis and experimental testing. Furthermore, AI can be employed in retrosynthetic analysis, helping chemists to devise the most efficient and sustainable synthetic routes to target molecules. youtube.com The use of AI can also aid in the optimization of reaction conditions, leading to higher yields and fewer byproducts.

AI/ML Application Area Description Potential Impact on this compound Research
Property Prediction Training models to predict physical, chemical, and biological properties.Rapid screening of virtual libraries for desired characteristics.
Retrosynthetic Analysis AI algorithms suggest potential synthetic pathways to a target molecule.Design of more efficient and sustainable synthetic routes.
Reaction Optimization ML models predict the outcome of reactions under different conditions.Maximization of product yield and minimization of byproducts.
De Novo Design Generative models propose novel molecular structures with desired properties.Discovery of new this compound derivatives with enhanced functionalities.

Investigation of Quantum Phenomena and Exotic Electronic Properties

The unique electronic structure of the quinoline scaffold, combined with the electron-donating nature of the two amino groups in this compound, makes it a fascinating subject for the investigation of quantum phenomena and exotic electronic properties. Quantum chemical calculations, such as DFT and time-dependent DFT (TD-DFT), will be instrumental in exploring the electronic landscape of this molecule. nih.gov These computational methods can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and its potential in electronic applications.

Future research could focus on the photophysical properties of this compound and its derivatives, exploring their potential as fluorescent probes or in organic light-emitting diodes (OLEDs). The presence of two amino groups may lead to interesting charge-transfer characteristics upon photoexcitation, which could be tuned by chemical modification. Furthermore, the investigation of the molecule's behavior under extreme conditions, such as high pressure or in strong electromagnetic fields, could reveal novel quantum phenomena.

Expansion into Niche Applications in Materials Science and Green Chemistry

The inherent properties of this compound make it a promising candidate for a variety of niche applications in materials science and green chemistry. The two amino groups provide reactive sites for polymerization, opening up the possibility of creating novel polymers with unique thermal, electronic, or optical properties. For instance, polyamides or polyimides incorporating the this compound moiety could exhibit high thermal stability and interesting fluorescence characteristics.

In the realm of green chemistry, this compound and its derivatives could be explored as environmentally benign catalysts or as building blocks for sustainable materials. scienceinfo.comaragen.commdpi.comboehringer-ingelheim.com The nitrogen atoms in the quinoline ring system can act as ligands for metal catalysts, and by rationally designing the substituents on the this compound scaffold, it may be possible to create highly selective and recyclable catalysts for a range of chemical transformations. The development of quinoline-based dyes for applications such as visible light photoinitiators also represents a promising area of research. mdpi.com

Rational Design of this compound-Based Scaffolds for Specific Chemical Functions

The concept of rational design is central to modern chemistry, and this compound offers a versatile scaffold for the creation of molecules with highly specific functions. nih.govacs.orgacs.orgnih.govingentaconnect.com The ability to selectively functionalize the amino groups and various positions on the quinoline ring system allows for the precise tuning of the molecule's properties. rsc.orgnih.govnih.govnih.govmdpi.comnih.govorganic-chemistry.org

Future research will focus on the development of synthetic methodologies that allow for the controlled introduction of a wide range of functional groups onto the this compound core. nih.govnih.govnih.govelsevierpure.comresearchgate.netnih.gov This will enable the creation of tailored molecules for specific applications, such as:

Sensors: By attaching chromophores or fluorophores that respond to the presence of specific analytes.

Catalysts: By incorporating metal-binding sites or catalytically active functional groups.

Biologically Active Molecules: By designing derivatives that can interact with specific biological targets. rsc.org

Supramolecular Assemblies: By introducing moieties that can participate in non-covalent interactions, leading to the formation of complex, self-assembled structures.

The synergy between computational design and synthetic chemistry will be crucial in this endeavor, allowing for the in-silico design of promising candidates followed by their targeted synthesis and evaluation. nih.govmdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing quinoline-3,6-diamine derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Quinoline derivatives are typically synthesized via classical methods such as the Skraup, Friedländer, or Combes reactions. For this compound, nucleophilic substitution or condensation reactions with amines are often employed. For example, substituting halogens at positions 3 and 6 with diamines under reflux in polar aprotic solvents (e.g., DMF or DME) can yield the target compound. Reaction temperature, solvent choice, and stoichiometric ratios of reagents critically affect purity and yield. Characterization via NMR and mass spectrometry is essential to confirm structure and purity .

Q. How can researchers validate the structural integrity of this compound derivatives using spectroscopic techniques?

  • Methodological Answer : Combine 1H^1H-NMR and 13C^{13}C-NMR to identify proton environments and carbon frameworks, respectively. For instance, the NH2_2 groups in this compound typically appear as singlets near δ 5.4 ppm in 1H^1H-NMR. IR spectroscopy can confirm N-H stretches (~3212 cm1^{-1}) and aromatic C=C bonds (~1588 cm1^{-1}). Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 247 [M+^+]), and elemental analysis ensures correct C/H/N ratios .

Q. What are the key challenges in achieving regioselective functionalization of this compound?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, electron-withdrawing groups at specific positions can direct substitutions. Use directing groups (e.g., methoxy or halogens) or catalysts (e.g., palladium for cross-coupling) to enhance selectivity. Monitor reactions with TLC and HPLC to optimize conditions .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity, and what analytical frameworks support SAR studies?

  • Methodological Answer : Introduce substituents (e.g., aryl, trifluoromethyl, or furan groups) at the 4- or 7-positions to modulate electronic properties and steric bulk. Use in vitro assays (e.g., enzyme inhibition) to evaluate bioactivity. SAR analysis requires multivariate statistical tools to correlate structural descriptors (e.g., Hammett constants) with activity data. X-ray crystallography or molecular docking can elucidate binding interactions .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., cell lines, solvent controls). Perform meta-analyses of literature data to identify confounding variables (e.g., impurities, assay protocols). Use high-purity compounds (>95% by HPLC) and validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. What strategies optimize the scalability of this compound synthesis while maintaining environmental compliance?

  • Methodological Answer : Transition from batch to flow chemistry for better heat/mass transfer. Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Employ catalytic methods (e.g., organocatalysts) to reduce waste. Lifecycle assessment (LCA) tools can evaluate environmental impact .

Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use DSC to determine thermal decomposition thresholds. Store in amber vials under inert gas (N2_2 or Ar) to prevent oxidation. HPLC-MS monitors degradation products (e.g., quinoline-N-oxides) .

Methodological Frameworks for Research Design

  • Data Collection : Align experiments with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Contradiction Resolution : Apply PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables .
  • Ethical Compliance : Document reagent sourcing, safety protocols, and waste disposal per institutional guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.